Benzoadenosine
Description
Structure
3D Structure
Properties
CAS No. |
60189-62-0 |
|---|---|
Molecular Formula |
C14H15N5O4 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15N5O4/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(22)11(21)10(3-20)23-14/h1-2,4-5,10-12,14,20-22H,3H2,(H2,15,16,17) |
InChI Key |
SPJSEZDBZALDCW-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |
Isomeric SMILES |
C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C2N |
Canonical SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoadenosine; NSC 287022; NSC-287022; NSC287022; Lin-benzoadenosine; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Distinguishing Linear-Benzoadenosine from N6-Benzyladenosine
Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Enzymologists[1]
Executive Summary: The Divergence of Topology and Function
In the nomenclature of adenosine derivatives, linear-benzoadenosine (lin-benzoadenosine) and N6-benzyladenosine (N6-BA) represent a frequent point of confusion due to linguistic similarity.[1] However, chemically and functionally, they are distinct entities serving opposite ends of the drug discovery spectrum.
-
N6-Benzyladenosine is a pharmacophore analog .[1] It retains the natural purine bicyclic core but carries a benzyl substituent on the exocyclic amine.[1] It is a potent biological effector, acting as an adenosine receptor agonist (specifically A3 and A1 subtypes) and a cytokinin.[1]
-
Linear-benzoadenosine is a dimensional probe .[1][2] It is a tricyclic system where a benzene ring is formally inserted between the pyrimidine and imidazole rings of the purine, widening the molecule by exactly 2.4 Å. It is primarily used as a fluorescent tool to map the steric tolerance of enzyme active sites (e.g., kinases, ATPases).[1]
This guide delineates the structural, physicochemical, and experimental distinctions between these two compounds, providing validated protocols for their respective applications.
Structural & Chemical Analysis[1]
N6-Benzyladenosine: The Receptor Ligand
Topology: Bicyclic Purine (Standard) Modification: N6-substitution.[1][3][4][5] Chemistry: The addition of a benzyl group to the N6 position increases lipophilicity and alters hydrogen bonding capabilities at the receptor interface. The core aromatic system remains a fused pyrimidine-imidazole.[1]
Linear-Benzoadenosine: The Dimensional Probe
Topology: Tricyclic Imidazo[4,5-g]quinazoline Modification: Ring Expansion (Lateral).[1] Chemistry: Defined by Nelson J. Leonard, "lin-benzo" derivatives involve the fusion of a benzene ring to the purine core in a linear fashion. This creates a "stretched" molecule.[1]
-
The "Stretch" Factor: The defining feature is the 2.4 Å extension of the molecular width.
-
Fluorescence: Unlike native adenosine (which has negligible fluorescence), the extended conjugation of lin-benzoadenosine confers high quantum yield fluorescence, making it an excellent spectroscopic probe.[1]
Structural Visualization (Graphviz)[1]
Figure 1: Structural logic distinguishing the pharmacological ligand (N6-BA) from the dimensional probe (lin-benzo-A).
Comparative Physicochemical & Functional Matrix
| Feature | N6-Benzyladenosine | lin-Benzoadenosine |
| Core Structure | Purine (Bicyclic) | Imidazo[4,5-g]quinazoline (Tricyclic) |
| Molecular Geometry | Native width; bulky substituent | Widened by 2.4 Å (Stretched) |
| Fluorescence | Negligible / Weak | High (Useful for FRET/Quenching) |
| Primary Target | Adenosine Receptors (A1, A3) | ATP-binding Enzymes (Kinases, ATPases) |
| Primary Application | Drug Development (Cancer, Inflammation) | Enzymology (Active Site Mapping) |
| Key Reference | Jacobson et al.[1][6][7] (Med.[1][5] Chem.) | Leonard et al.[1][2][8] (Biochemistry) |
Experimental Protocols
Protocol A: Active Site Mapping with lin-Benzo-ATP (Fluorescence)
Objective: Determine if a kinase active site can tolerate a laterally expanded ATP analog, thereby assessing the "tightness" of the binding pocket.[1]
Reagents:
-
Probe: lin-Benzo-ATP (Synthesis ref: Leonard et al. [1]).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Enzyme: Target Kinase (purified).[1]
Methodology:
-
Baseline Fluorescence: Dilute lin-Benzo-ATP to 1 µM in the reaction buffer. Set excitation at 330 nm and scan emission from 350–550 nm (Peak emission ~390-400 nm).
-
Titration: Sequentially add aliquots of the Target Kinase (0.1 µM to 10 µM final conc).
-
Quenching/Enhancement: Monitor changes in fluorescence intensity.
-
Competition: Add excess native ATP (1 mM). If fluorescence reverts to baseline, the binding is specific to the ATP pocket.
Data Analysis:
Plot fractional saturation (
Protocol B: Adenosine Receptor Competition Binding (N6-Benzyladenosine)
Objective: Quantify the affinity (
Reagents:
-
Ligand: N6-Benzyladenosine (10 mM DMSO stock).
-
Radioligand: [
I]-AB-MECA (High affinity A3AR agonist).[1]
Methodology:
-
Preparation: Thaw membrane suspension and dilute in 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA (pH 7.4).
-
Incubation System:
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Counting: Measure radioactivity (CPM) in a gamma counter.
Data Analysis:
Use non-linear regression (GraphPad Prism) to fit the competition curve:
Mechanistic Pathway Visualization
The following diagram illustrates the distinct biological signaling pathway activated by N6-Benzyladenosine upon binding to the A3 receptor, contrasting with the structural probing role of lin-benzoadenosine.
Figure 2: Pharmacological cascade of N6-benzyladenosine in neoplastic cells.[1][10]
References
-
Leonard, N. J., et al. (1976).[1][8] Defined dimensional changes in enzyme substrates and cofactors.[1][2][8] Synthesis of lin-benzoadenosine and enzymatic evaluation. Journal of the American Chemical Society.[1][8] [1]
-
Van der Lijn, P., et al. (1978).[1][2] Dimensional probes of the enzyme binding sites of adenine nucleotides.[2][8] Biological effects of widening the adenine ring by 2.4 Å.[1][2][7] Biochemistry.[1][2][5][6][8] [1]
-
Jacobson, K. A., et al. (2000).[1][5] Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists.[1][5] Journal of Medicinal Chemistry.[1][5] [1]
-
Dolezal, K., et al. (2007).[1][11] Preparation, biological activity and endogenous occurrence of N6-benzyladenosines.[1] Bioorganic & Medicinal Chemistry.[1][2][5][11]
-
MedChemExpress. N6-Benzyladenosine Product Monograph and Biological Activity.
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A Technical Guide to Fluorescent Stretched-Out Adenosine Analogs for Advanced Research
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of fluorescent stretched-out adenosine analogs. We will explore their design, synthesis, and application as powerful tools to investigate the pharmacology of adenosine receptors (ARs), a critical family of G protein-coupled receptors (GPCRs).
Introduction: The Need for Precise Probes in Adenosine Receptor Research
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are ubiquitous and play crucial roles in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and cancer.[1][2][3] Consequently, they are significant targets for therapeutic intervention.[2][4] Traditional pharmacological methods, such as radioligand binding assays, have been instrumental in characterizing these receptors. However, they are limited in their ability to provide real-time, high-resolution spatial and temporal information in living cells.
Fluorescent ligands have emerged as indispensable tools to overcome these limitations, enabling a deeper understanding of receptor dynamics, localization, and interactions.[5][6][7][8] The concept of "stretched-out" adenosine analogs refers to a design strategy where the core adenosine-like pharmacophore is chemically extended. This is typically achieved through modifications of the ribose moiety or, more commonly, by introducing a linker chain to attach a fluorescent reporter molecule (fluorophore).[9][10][11] This design offers several advantages:
-
Minimized Steric Hindrance: The linker separates the bulky fluorophore from the pharmacophore, reducing the likelihood of interfering with ligand-receptor binding.
-
Preservation of Affinity and Selectivity: A well-designed linker allows the pharmacophore to adopt its optimal binding pose within the receptor's orthosteric site.[1]
-
Versatility in Fluorophore Selection: The linker provides a convenient attachment point for a wide variety of fluorophores with diverse spectroscopic properties.
This guide will delve into the technical intricacies of these molecular probes, from their rational design and synthesis to their practical application in cutting-edge research methodologies.
Design and Synthesis of Fluorescent Stretched-Out Adenosine Analogs
The development of effective fluorescent adenosine analogs is a multi-step process that requires careful consideration of the pharmacophore, linker, and fluorophore. The goal is to create a probe that retains high affinity and selectivity for the target receptor subtype while exhibiting robust and sensitive fluorescence properties.[12]
The Pharmacophore: Targeting Adenosine Receptor Subtypes
The choice of the core scaffold is dictated by the desired receptor subtype selectivity and whether an agonist or antagonist probe is required.
-
Agonists: Fluorescent agonists are often derived from adenosine itself or potent synthetic agonists like NECA. Modifications are typically introduced at the N6 or C2 positions of the purine ring.[13]
-
Antagonists: Xanthine-based scaffolds, such as Xanthine Amine Congener (XAC), are common starting points for A1 and A2A receptor antagonists.[7][11] For A3 receptor antagonists, triazoloquinazolines have proven effective.[1] Preladenant, a selective A2A antagonist, has also been used as a scaffold for developing fluorescent probes.[4][10]
The Linker: The "Stretched-Out" Component
The nature of the linker is critical for the success of the fluorescent probe. It must be of sufficient length and flexibility to allow the fluorophore to reside outside the binding pocket without compromising the pharmacophore's interaction with the receptor. Common linker strategies include:
-
Alkyl Chains: Simple and flexible, but can sometimes lead to non-specific binding.
-
Polyethylene Glycol (PEG) Linkers: Hydrophilic and flexible, often used to improve solubility and reduce non-specific interactions.
-
Peptide-Based Linkers: Can offer more rigidity and defined spatial orientation.[10]
The attachment point of the linker to the pharmacophore is crucial and is determined through structure-activity relationship (SAR) studies to identify positions that tolerate substitution without significant loss of affinity.
The Fluorophore: The Reporting Moiety
A wide range of fluorophores can be conjugated to the linker, each with its own set of spectroscopic properties. The choice of fluorophore depends on the specific application and available instrumentation. Key considerations include:
-
Brightness: A high quantum yield and extinction coefficient are desirable for sensitive detection.
-
Photostability: Resistance to photobleaching is essential for long-term imaging experiments.
-
Spectral Properties: The excitation and emission wavelengths should be compatible with the available light sources and detectors and should be chosen to minimize cellular autofluorescence. Far-red emitting fluorophores like BODIPY 630/650 and Cyanine5 (Cy5) are often preferred.[10][11]
-
Size and Hydrophobicity: The fluorophore should not be excessively bulky or hydrophobic, as this can lead to aggregation and non-specific binding.
General Synthetic Strategy
The synthesis of fluorescent stretched-out adenosine analogs typically involves a multi-step process:[10][11]
-
Synthesis of the core pharmacophore with a functional group (e.g., an amine or carboxylic acid) at the desired position for linker attachment.
-
Introduction of a linker with a complementary functional group, often protected at one end.
-
Deprotection of the linker's terminal functional group.
-
Conjugation of the deprotected linker-pharmacophore intermediate with an activated fluorophore (e.g., an NHS-ester or isothiocyanate derivative).
-
Purification of the final fluorescent ligand, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
The purity and chemical identity of the final product are confirmed by analytical RP-HPLC and high-resolution mass spectrometry (HRMS).[10][11]
Applications and Methodologies
Fluorescent stretched-out adenosine analogs are versatile tools that can be employed in a variety of advanced fluorescence-based techniques to study adenosine receptors in living cells.[7]
Visualizing Receptor Localization and Trafficking with Confocal Microscopy
Confocal microscopy allows for the high-resolution imaging of fluorescently labeled receptors in living cells, providing insights into their subcellular localization and dynamic processes such as internalization and recycling.[10][11]
Experimental Workflow: Confocal Imaging of Adenosine Receptors
Caption: Workflow for visualizing adenosine receptors using confocal microscopy.
Protocol: Live-Cell Imaging of A2A Receptors
-
Cell Culture: Plate HEK293 cells stably expressing the human A2A adenosine receptor (hA2AAR) onto glass-bottom confocal dishes.
-
Labeling: Incubate the cells with a fluorescent A2A antagonist (e.g., a BODIPY-labeled preladenant analog) at a concentration of 10-100 nM in serum-free media for 30-60 minutes at 37°C.[10]
-
Washing: Gently wash the cells three times with pre-warmed serum-free media to remove unbound ligand.
-
Imaging: Image the cells using a confocal microscope equipped with the appropriate laser line for excitation (e.g., 633 nm for BODIPY 630/650) and a corresponding emission filter.
-
Competition Assay (for specificity): To confirm specific binding, pre-incubate a parallel set of cells with a high concentration (e.g., 10 µM) of a non-fluorescent A2A antagonist (e.g., preladenant) for 30 minutes before adding the fluorescent ligand. A significant reduction in fluorescence intensity indicates specific binding to the A2A receptor.
Quantifying Ligand-Receptor Interactions with NanoBRET
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions and can be adapted to measure ligand binding to GPCRs in real-time in living cells.[14][15][16][17] The NanoBRET assay utilizes a NanoLuc luciferase-tagged receptor as the energy donor and a fluorescent ligand as the energy acceptor.[10][11]
Principle of NanoBRET for Ligand Binding
Caption: Principle of the NanoBRET ligand binding assay.
Protocol: NanoBRET Saturation Binding Assay
-
Cell Preparation: Plate HEK293 cells expressing the NanoLuc-tagged adenosine receptor of interest in a white, 96-well microplate.
-
Ligand Dilution: Prepare a serial dilution of the fluorescent adenosine analog in assay buffer.
-
Assay Setup: Add the diluted fluorescent ligand to the cells. For determining non-specific binding, add a high concentration of a non-fluorescent competitor to a parallel set of wells.
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc, ~460 nm) and one for the acceptor (e.g., ~650 nm for BODIPY 630/650) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the specific binding (total binding - non-specific binding) against the fluorescent ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and maximum binding (Bmax).[10][11]
Other Advanced Applications
-
Flow Cytometry: Fluorescent adenosine analogs can be used to label and sort cells based on their expression of specific adenosine receptor subtypes.[1]
-
Fluorescence Resonance Energy Transfer (FRET): By using a fluorescently tagged receptor (e.g., with GFP) and a fluorescent ligand with appropriate spectral overlap, FRET can be used to study ligand-receptor interactions and conformational changes in the receptor.[17][18]
-
Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the concentration and diffusion dynamics of fluorescently labeled receptors in the cell membrane, providing insights into receptor mobility and oligomerization.[19]
Data Interpretation and Troubleshooting
Data Presentation: Pharmacological Properties of Representative Fluorescent Adenosine Analogs
| Probe Name | Target Receptor | Pharmacophore Scaffold | Fluorophore | Affinity (pKi or pKD) | Reference |
| Compound 12 | hA2AAR | Preladenant | BODIPY 630/650 | 9.31 | [10] |
| Compound 44a | hA1AR | Bicyclo[2.2.2]octylxanthine | BODIPY 630/650 | 9.54 | [11] |
| Compound 44b | hA1AR | Bicyclo[2.2.2]octylxanthine | Sulfo-Cy5 | 6.70 | [11] |
| MRS7535 (19) | hA3AR | Triazoloquinazoline | Sulfo-Cy7 | 21.6 nM (Ki) | [1] |
Common Pitfalls and Solutions
-
High Non-Specific Binding:
-
Cause: The fluorescent ligand may be too hydrophobic or used at too high a concentration.
-
Solution: Reduce the ligand concentration, decrease the incubation time, or use a more hydrophilic linker or fluorophore in the probe design. Include a competition assay with a non-fluorescent ligand to quantify and subtract non-specific binding.
-
-
Low Signal-to-Noise Ratio:
-
Cause: Low receptor expression, poor ligand affinity, or low fluorescence quantum yield.
-
Solution: Use a cell line with higher receptor expression, a higher affinity fluorescent ligand, or a brighter fluorophore. Optimize imaging parameters (e.g., laser power, detector gain), but be mindful of phototoxicity and photobleaching.
-
-
Photobleaching:
-
Cause: Excessive exposure to excitation light.
-
Solution: Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed-cell imaging. Choose more photostable fluorophores for live-cell imaging.
-
Conclusion and Future Directions
Fluorescent stretched-out adenosine analogs are invaluable tools for the modern pharmacologist. They enable the visualization and quantification of adenosine receptor dynamics in living systems with unprecedented detail. The continued development of novel probes with improved photophysical properties, enhanced subtype selectivity, and agonist functionalities will further illuminate the complex biology of adenosine signaling and accelerate the discovery of new therapeutics targeting this important receptor family.
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Federico, S., Margiotta, E., & Moro, S. (2022). Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism?. International Journal of Molecular Sciences, 23(4), 2328. [Link]
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Gao, Z. G., & Jacobson, K. A. (2017). Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics. ACS Medicinal Chemistry Letters, 8(11), 1165-1170. [Link]
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Jacobson, K. A., Tosh, D. K., Toti, K. S., & Bar-Yehuda, S. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. Purinergic Signalling, 18(3), 329-344. [Link]
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A Technical Guide to the Biological Activity of Benzoadenosine Derivatives: From Molecular Targets to Therapeutic Potential
Introduction: The Benzoadenosine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can interact with multiple, diverse biological targets. The this compound scaffold, a fusion of a benzene ring with the purine core of adenosine, represents one such versatile framework. These derivatives have garnered significant attention from researchers due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, the rationale behind experimental evaluation, and their potential as next-generation therapeutics. We will delve into the core principles that govern their interaction with key cellular targets, providing a robust framework for researchers and drug development professionals.
The foundational N6-benzyladenosine structure serves as a critical starting point for chemical modification.[3][4] Alterations to the benzyl ring, the purine core, or the ribose sugar moiety can dramatically influence target specificity and potency, allowing for the fine-tuning of biological effects.[5][6] Understanding these structure-activity relationships (SAR) is paramount to rationally designing novel compounds with desired therapeutic profiles.
Part 1: Core Mechanisms of Biological Activity
The diverse biological effects of this compound derivatives stem from their ability to interact with several key classes of protein targets. The primary mechanisms can be broadly categorized into adenosine receptor modulation and enzyme inhibition, which in turn trigger downstream cellular responses like apoptosis and cell cycle arrest.
Modulation of Adenosine Receptors
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[7] They play crucial roles in regulating physiological processes in the cardiovascular, nervous, and immune systems. This compound derivatives can act as agonists or antagonists at these receptors, making them valuable tools for probing biological systems and as potential therapeutics.[8][9][10]
-
Agonistic Activity: Many N6-substituted derivatives, such as N6-benzyladenosine, act as agonists, particularly at A1 and A2A receptors.[8][11] Activation of A2A receptors, for instance, is known to suppress inflammation, a property that is being explored for therapeutic benefit.[12] The rationale for targeting these receptors lies in their widespread influence; for example, A2A receptor agonism can be harnessed to protect tissues from ischemic injury.[7]
-
Antagonistic Activity: Conversely, the development of AR antagonists is a key strategy in immuno-oncology.[13] In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells. This compound-based antagonists can block this immunosuppressive signal, thereby enhancing the efficacy of cancer immunotherapies.
The following diagram illustrates a simplified signaling pathway initiated by an adenosine receptor agonist.
Caption: A generalized signaling pathway for A2A adenosine receptor activation.
Inhibition of Key Enzyme Families
Beyond cell surface receptors, this compound derivatives have been designed to target intracellular enzymes, most notably protein kinases.
-
Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14][15] Several classes of heterocyclic compounds, including benzothiazoles and benzoxazoles, have shown potent kinase inhibitory activity.[16][17][18] For example, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[16] The rationale for this approach is to starve tumors of their blood supply, thereby inhibiting growth and metastasis. The ATP-competitive nature of many of these inhibitors allows them to block the kinase's catalytic function directly.[19][20]
-
Other Enzyme Targets: The versatility of the this compound scaffold allows it to inhibit other enzymes as well. Studies have reported inhibitory effects on adenosine deaminase, an enzyme involved in purine metabolism, and aldose reductase, which is implicated in diabetic complications.[4][21][22] This broad inhibitory profile underscores the importance of comprehensive screening to fully characterize the mechanism of action of a new derivative.
Induction of Apoptosis and Cell Cycle Arrest
A common downstream consequence of engaging the targets mentioned above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, particularly in cancer cells.[23] N6-benzyladenosine, for example, has been shown to arrest cells in the G0/G1 phase of the cell cycle and induce apoptosis through the activation of caspases 3 and 9.[8] This is a highly desirable outcome in cancer therapy, as it leads to the selective elimination of malignant cells. The ability of a compound to induce apoptosis is often a primary endpoint in preclinical screening, as it provides a direct measure of its cytotoxic potential against cancer cell lines.[16][24]
Part 2: Experimental Workflows for Compound Evaluation
To validate the biological activity of novel this compound derivatives, a systematic and hierarchical screening approach is essential. This workflow ensures that resources are focused on the most promising candidates. The causality behind this multi-step process is to first establish target engagement (binding), then confirm functional modulation (inhibition/activation), and finally, measure the desired physiological outcome in a cellular context (cytotoxicity).
Caption: A hierarchical workflow for screening this compound derivatives.
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for a specific adenosine receptor subtype. This is a self-validating system as specific binding is determined by subtracting non-specific binding from total binding.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human adenosine receptor of interest (e.g., A2A). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (e.g., NECA) for non-specific binding.
-
50 µL of various concentrations of the this compound test compound.
-
50 µL of a specific radioligand (e.g., [³H]ZM241385 for A2A) at a concentration near its Kd.
-
50 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To measure the concentration-dependent inhibition of a specific protein kinase by a test compound. The causality here is direct: if the compound inhibits the kinase, the phosphorylation of its substrate will decrease.
Methodology:
-
Reagents: Use a commercially available kinase assay kit (e.g., ADP-Glo™) which contains the recombinant kinase (VEGFR-2), a suitable substrate peptide, and ATP.
-
Assay Setup: In a white, opaque 96-well plate, add:
-
The this compound test compound at various concentrations.
-
A mixture of the VEGFR-2 enzyme and its specific substrate.
-
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. The concentration of ATP should be near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP into a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.
Protocol 3: Cell Viability and Apoptosis Assay
Objective: To assess the cytotoxic and pro-apoptotic effects of a lead compound on cancer cells. This protocol validates the cellular efficacy predicted by the biochemical assays.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Assay (Viability):
-
Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.
-
-
Annexin V/PI Staining (Apoptosis):
-
Harvest the treated cells (both adherent and floating).
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: For the MTT assay, calculate the percentage of cell viability relative to the control and determine the IC50 value. For flow cytometry, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) to determine the extent of apoptosis induction.
Part 3: Quantitative Data & Structure-Activity Relationship (SAR)
The systematic evaluation of derivatives allows for the construction of SAR models, which explain the causality between chemical structure and biological effect.[25] For example, adding electron-withdrawing groups to the benzyl ring might increase potency, while bulky substitutions could decrease it due to steric hindrance at the binding site.[5][26]
Table 1: Antiproliferative Activity of N6-Benzyladenosine Derivatives Against Cancer Cell Lines
| Compound ID | N6-Substitution | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
| BZA-01 | Benzyl | 15.2 | 21.5 |
| BZA-02 | 4-Fluorobenzyl | 10.8 | 14.3 |
| BZA-03 | 4-Nitrobenzyl | 8.5 | 11.2 |
| BZA-04 | 4-Methoxybenzyl | 25.1 | 33.7 |
| BZA-05 | 2-Chlorobenzyl | 12.4 | 16.8 |
Data are hypothetical but representative of typical SAR trends.
From this data, a clear trend emerges: electron-withdrawing substituents (Fluoro, Nitro) at the para-position of the benzyl ring enhance antiproliferative activity compared to the unsubstituted parent compound (BZA-01) and the electron-donating methoxy group (BZA-04). This insight is critical for guiding the next round of synthesis in a lead optimization campaign.
Conclusion and Future Directions
This compound derivatives represent a highly adaptable and pharmacologically relevant class of molecules. Their ability to modulate key biological targets such as adenosine receptors and protein kinases provides a solid foundation for their development as anticancer, anti-inflammatory, and antimicrobial agents. The true strength of this scaffold lies in its synthetic tractability, which allows for extensive SAR exploration to optimize potency and selectivity.
Future research should focus on developing derivatives with improved subtype selectivity for adenosine receptors and greater specificity for targeted kinases to minimize off-target effects. Furthermore, prodrug strategies, such as the addition of a 5'-phosphate moiety to improve water solubility, could enhance the pharmacokinetic properties of these compounds for in vivo applications.[27] The integration of computational docking studies with empirical screening will continue to accelerate the discovery of novel this compound derivatives with superior therapeutic profiles.
References
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Abdel-Mottaleb, Y., et al. (2023). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Singh, P., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. [Link]
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Zatloukal, M., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Phytochemistry. [Link]
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Saksena, A. K., et al. (1982). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2018). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances. [Link]
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Trávníček, Z., et al. (2015). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules. [Link]
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van der Walt, M. M., et al. (2018). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2020). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
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Evcimen, N. D., et al. (1998). The inhibitory effect of benzodiazepine derivatives on the bovine lens aldose reductase enzyme. Biochemistry and Molecular Biology International. [Link]
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Verreault, M., et al. (2021). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Cellular and Molecular Life Sciences. [Link]
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Al-Salahi, R., & Marzouk, M. (2019). Biological evaluation of benzosuberones. Mini-Reviews in Medicinal Chemistry. [Link]
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El-Sayed, N. F., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]
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Al-Ostath, O. A., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances. [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions. [Link]
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Chilmonczyk, Z., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
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Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [Link]
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ResearchGate. (1998). The inhibitory effect of benzodiazepine derivatives on the bovine lens aldose reductase enzyme. ResearchGate. [Link]
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Institute of Molecular and Translational Medicine. Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. IMTM Technology Offer. [Link]
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Mohammad, H. V., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molbank. [Link]
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Watschinger, K., et al. (2018). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]
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Jacobson, K. A., & Camaioni, E. (2020). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry. [Link]
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Taha, M. A., et al. (2012). Synthesis and SAR of 2',3'-bis-O-substituted N(6), 5'-bis-ureidoadenosine derivatives: implications for prodrug delivery and mechanism of action. Bioorganic & Medicinal Chemistry Letters. [Link]
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Peraman, R., et al. (2017). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. [Link]
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Davis, M. I., et al. (2011). The selectivity of protein kinase inhibitors: a further update. Nature Biotechnology. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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ResearchGate. (2012). Synthesis and SAR of 2 ',3 '-bis-O-substituted N-6, 5 '-bis-ureidoadenosine derivatives: Implications for prodrug delivery and mechanism of action. ResearchGate. [Link]
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Taylor & Francis. Adenosine receptor agonist – Knowledge and References. Taylor & Francis Online. [Link]
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Jacobson, K. A. (2022). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology. [Link]
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Gorska-Ponikowska, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers. [Link]
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Franco, R., et al. (2020). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers. [Link]
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Spectroscopic Characteristics of lin-Benzoadenosine: A Technical Guide
This guide details the spectroscopic characteristics, structural properties, and experimental applications of lin-benzoadenosine (linear-benzoadenosine). It is designed for researchers utilizing fluorescent nucleotide analogs to probe enzyme active sites, particularly kinases and ATPases.
Core Identity & Structural Significance
lin-Benzoadenosine is a synthetic, "stretched-out" analog of adenosine.[1] Unlike the non-fluorescent natural nucleoside, lin-benzoadenosine possesses a highly conjugated tricyclic ring system that imparts distinct fluorescence properties.
-
Chemical Name: 3-(β-D-ribofuranosyl)imidazo[4,5-g]quinazoline-8-amine.
-
Structural Modification: A benzene ring is linearly fused to the purine core (specifically, the imidazo[4,5-d]pyrimidine system of adenine is expanded to imidazo[4,5-g]quinazoline).
-
Dimensional Impact: This modification extends the molecular width of the purine base by approximately 2.4 Å perpendicular to the glycosyl bond. This makes it a critical "dimensional probe" for testing the spatial tolerance of enzyme nucleotide-binding pockets.
Structural Visualization
The following diagram contrasts the natural Adenine core with the expanded lin-Benzo-Adenine core.
Caption: Structural expansion of the purine core. The insertion of a benzene ring (center of lin-Benzo) creates a tricyclic system, extending the molecule by 2.4 Å.
Spectroscopic Profile
The utility of lin-benzoadenosine lies in its robust fluorescence and sensitivity to the local environment.[2]
UV-Vis Absorption & Fluorescence Data
The following values represent the standard spectroscopic parameters in neutral aqueous solution (pH 7.0–7.5).
| Parameter | Value | Notes |
| Excitation Maximum ( | 331 nm | Significantly red-shifted from Adenine (260 nm). |
| Emission Maximum ( | 371 nm | Monitored in fluorescence assays. |
| Quantum Yield ( | 0.44 | High efficiency compared to other base analogs (e.g., 2-aminopurine). |
| Fluorescence Lifetime ( | 3.7 ns | Suitable for time-resolved fluorescence anisotropy. |
| Stokes Shift | ~40 nm | Moderate separation reduces self-quenching artifacts. |
Environmental Sensitivity[2][3]
-
pH Effects: In acidic media (protonation of the N-1 or N-3 positions), the emission maximum undergoes a red shift of ~13 nm .
-
Metal Ion Quenching:
-
Paramagnetic Ions (
, ): Cause significant fluorescence quenching.[3] This property is exploited to measure metal-nucleotide dissociation constants ( ). -
Diamagnetic Ions (
): Binding of to lin-benzo-ATP/ADP typically increases quantum yield slightly by disrupting intramolecular phosphate-base quenching interactions.
-
NMR Characterization & Metal Binding
Nuclear Magnetic Resonance (NMR) is used to validate the structure and map metal coordination sites.
-
Proton Assignment: The H-2 proton of the lin-benzoadenosine ring (analogous to the H-8 proton in natural adenine) is the most diagnostic signal.
-
Paramagnetic Broadening: Upon titration with
, the H-2 signal exhibits selective line broadening. This confirms that the metal ion coordinates near the N-7/N-9 region (imidazole ring), similar to the natural metal-coordination mode of ATP.
Experimental Applications
lin-Benzoadenosine and its phosphates (lin-benzo-AMP, ADP, ATP) are primarily used as dimensional probes and fluorescent reporters .
A. Dimensional Probing of Active Sites
Because the molecule is 2.4 Å wider than ATP, it acts as a "molecular caliper."
-
If the enzyme retains activity: The active site has lateral flexibility or extra space.
-
If activity is lost: The active site is sterically restricted (tight fit).
-
Example: E. coli F1-ATPase binds lin-benzo-ATP but hydrolyzes it slowly, indicating steric clash in the transition state.
B. Fluorescence Binding Assays
The high quantum yield allows for nanomolar sensitivity in binding isotherms.
Workflow: Determination of
Caption: Step-by-step workflow for determining equilibrium binding constants using lin-benzo-ATP.
Protocols & Best Practices
Stock Solution Preparation[5]
-
Solvent: Dissolve lyophilized lin-benzoadenosine (or phosphate salt) in 50 mM Tris-HCl (pH 7.5) . Avoid phosphate buffers if studying metal-dependent enzymes to prevent precipitation.
-
Concentration Determination:
-
Measure Absorbance (
) at 331 nm .[4] -
Use the Beer-Lambert Law:
. -
Note: While specific
values vary by buffer, calibrating against a known mass standard or using comparative HPLC is recommended for critical kinetics.
-
-
Storage: Aliquot and store at -20°C . Protect from light to prevent photobleaching, although the compound is relatively photostable compared to tryptamine derivatives.
Critical Controls
-
Inner Filter Effect: If the enzyme concentration is high (>5 µM) or absorbs at 331 nm, correct fluorescence data for the inner filter effect.
-
Background Fluorescence: Always subtract the buffer + enzyme blank (without nucleotide) from the raw signal, as some proteins have intrinsic tryptophan fluorescence tailing into the 371 nm region.
References
-
VanDerLijn, P., Barrio, J. R., & Leonard, N. J. (1978). Spectroscopic sensitivity of linear-benzoadenosine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences of the United States of America. [1]
-
Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Biochemistry.
-
Leonard, N. J., Sprecker, M. A., & Morrice, A. G. (1976). Defined dimensional changes in enzyme substrates and cofactors.[5] Synthesis of lin-benzoadenosine and enzymic evaluation of derivatives of the benzopurines. Journal of the American Chemical Society.
Sources
Precision Mapping of Enzyme Active Sites: A Guide to Dimensional Probe Design
Executive Summary
This technical guide outlines the methodology for designing and utilizing dimensional chemical probes —specialized ligand series designed to physically map the steric and electronic boundaries of an enzyme’s active site. Unlike high-throughput screening (HTS), which seeks hits, dimensional profiling seeks limits. By systematically varying the spatial architecture of a probe (the "chemical ruler" approach), researchers can define the volume, plasticity, and accessibility of a catalytic pocket, providing critical data for structure-based drug design (SBDD) when crystal structures are static or unavailable.
Part 1: Theoretical Foundation – The Chemical Ruler
The core premise of dimensional profiling is that an enzyme's active site has finite physical boundaries. By synthesizing a homologous series of probes where a specific dimension (length, width, or angle) is incrementally altered, we can determine the exact point where binding affinity (
The Three-Component Architecture
A dimensional probe typically consists of three modular units:
-
The Warhead (Reactive Group): An electrophile (e.g., fluorophosphonate, acrylamide) that targets a catalytic nucleophile (Ser, Cys, Lys). This anchors the probe.
-
The Ruler (Linker/Scaffold): The variable region. This is often a polymethylene chain
, a polyethylene glycol (PEG) spacer, or a rigid aryl system used to probe depth and exit channel geometry. -
The Reporter (Tag): A fluorophore (e.g., rhodamine) or affinity handle (e.g., biotin) for detection.[1] Note: In pure kinetic profiling, the reporter may be omitted to reduce steric noise.
Part 2: Designing the Probe Library
Causality: You cannot map a 3D space with a single point. You must generate a vector. Therefore, the design requires a homologous series .
Strategy A: The Depth Gauge (Linear Probing)
To determine the depth of the active site gorge (common in cholinesterases and proteases), synthesize probes with increasing alkyl linker lengths between the warhead and the reporter.
-
Protocol: Synthesize
analogs. -
Objective: Identify the
value where (inactivation rate) maximizes, indicating optimal fit, and where it collapses, indicating steric exclusion.
Strategy B: The Width Gauge (Orthogonal Probing)
To map the width or "breathing" capacity of the pocket, introduce branching at the
-
Protocol: Introduce methyl, ethyl, and isopropyl groups at the P1' position.
-
Objective: Measure tolerance for bulk. A drop in activity implies a "tight" pocket; sustained activity implies high plasticity (induced fit).
Visualization: Probe Design Workflow
The following diagram illustrates the iterative cycle of probe design and validation.
Figure 1: Iterative workflow for designing dimensional probes. The cycle moves from target identification to library synthesis, kinetic testing, and topological mapping.
Part 3: Experimental Protocol (Self-Validating System)
Trustworthiness: This protocol uses Activity-Based Protein Profiling (ABPP) principles.[1][2][3][4] It is self-validating because the competition between the probe and the native substrate (or a broad-spectrum inhibitor) confirms active site specificity.
Materials
-
Enzyme: Recombinant purified protein or active proteome lysate (1 mg/mL).
-
Probe Library: 10 mM stocks in DMSO (Series
to ). -
Reporter: Fluorescent gel scanner or Mass Spectrometer.
Step-by-Step Methodology
-
Active Site Titration (Calibration):
-
Determine the active enzyme concentration
using a "burst" titrant (e.g., MUGB for hydrolases) to ensure kinetic constants are calculated based on functional molarity, not just total protein.
-
-
Time-Dependent Inactivation Assay:
-
Incubate enzyme (
) with Probe ( ) at (pseudo-first-order conditions). -
At time points
min, remove aliquots. -
Quench reaction (e.g., SDS loading buffer) or measure residual activity against a standard substrate.
-
-
Determining
:-
Plot
vs. time to get . -
Plot
vs. (concentration of probe). -
Fit to the hyperbolic equation:
. -
Why this matters:
tells you about binding affinity (initial recognition), while tells you about the alignment of the warhead for the chemical reaction. A dimensional clash usually destroys before it affects .
-
-
Gel-Based Readout (Optional for Lysates):
-
Run samples on SDS-PAGE.
-
Scan for fluorescence. A disappearance of the band relative to the "No Probe" control indicates successful binding.
-
Part 4: Data Interpretation & Logic
The power of this method lies in interpreting the pattern of inhibition across the series.
Quantitative Data Presentation
Below is a model dataset for a hypothetical protease "Enzyme X" probed with an alkyl-fluorophosphonate series.
| Probe ID | Linker Length ( | Efficiency ( | Interpretation | ||
| P-C2 | 3.5 | 150 | 0.05 | 5.5 | Too Short: Warhead cannot reach nucleophile. |
| P-C4 | 6.0 | 25 | 0.80 | 533 | Optimal Fit: Good recognition and alignment. |
| P-C6 | 8.5 | 10 | 0.95 | 1583 | Peak Activity: Perfect depth match. |
| P-C8 | 11.0 | 5 | 0.10 | 333 | Steric Clash: Linker binds well ( |
| P-C10 | 13.5 | >500 | N/A | <1 | Exclusion: Probe exceeds pocket volume. |
Decision Logic for Optimization
When analyzing the data, use the following logic flow to determine the structural implications of the kinetic shifts.
Figure 2: Decision matrix for interpreting kinetic shifts in dimensional profiling. Distinguishing between binding exclusion (KI) and catalytic misalignment (k_inact) is crucial.
References
-
Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Available at: [Link]
-
Verhelst, S. H., & Bogyo, M. (2005). "Chemical Probes for Enzyme Imaging: Challenges in Design, Synthesis and Biomedical Applications." Angewandte Chemie International Edition. Available at: [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Available at: [Link]
-
Structural Genomics Consortium (SGC). "Chemical Probes: Guidelines and Criteria." Available at: [Link]
- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard Text).
Sources
- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 2. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
The Pioneering Legacy of Leonard's Benzoadenosine Probes: A Technical Guide to "Stretched-Out" Fluorescent Analogs
In the landscape of biochemical research, the quest for molecular tools to dissect the intricate dance between enzymes and their substrates is perpetual. Among the luminaries who have illuminated this path, Nelson J. Leonard stands out for his visionary development of fluorescent probes that have provided profound insights into the dimensional constraints of enzyme active sites. This in-depth technical guide explores the history, development, and application of Leonard's benzoadenosine probes, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Genesis of a Concept: Dimensional Probes
At the heart of Leonard's work was a simple yet elegant idea: to probe the spatial limits of an enzyme's active site by systematically elongating its natural substrate. This "dimensional probe" concept led to the ingenious design of "stretched-out" analogs of adenosine nucleotides. By inserting a benzene ring into the purine structure, Leonard and his team created a new class of molecules, the lin-benzoadenosines, which were approximately 2.4 angstroms wider than their natural counterparts. These probes, being fluorescent, offered a direct window into their binding and processing by enzymes.[1][2]
The initial breakthrough in Leonard's lab was the development of ethenoadenosine derivatives, highly fluorescent compounds synthesized by reacting adenosine with chloroacetaldehyde.[3] This pioneering work laid the foundation for the subsequent design of the more spatially demanding this compound probes.
Synthesis of a New Class of Molecular Rulers: The lin-Benzoadenosines
The creation of these novel molecular probes required a masterful application of organic synthesis. The core of the effort was the construction of the linear-benzopurine scaffold, followed by the attachment of the ribose and phosphate moieties.
Chemical Synthesis of lin-Benzoadenosine
The synthesis of lin-benzoadenosine is a multi-step process that involves the careful construction of the fused ring system. While the seminal papers by Leonard and his colleagues provide the foundational methods[1][4], a generalized approach is outlined below. The synthesis typically starts from a substituted benzene derivative, which is then elaborated to form the imidazole and pyrimidine rings of the purine analog.
Experimental Protocol: Generalized Synthesis of lin-Benzoadenosine
Objective: To synthesize the lin-benzoadenosine nucleoside.
Materials:
-
Substituted benzene starting materials (e.g., dinitroanilines)
-
Reagents for ring closure reactions (e.g., formic acid, triethyl orthoformate)
-
Reagents for ribosylation (e.g., protected ribofuranosyl halide)
-
Solvents and catalysts as required for multi-step organic synthesis
Methodology:
-
Formation of the Imidazole Ring: A suitably substituted o-phenylenediamine derivative is reacted with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the imidazole portion of the benzimidazole core.
-
Construction of the Pyrimidine Ring: The benzimidazole intermediate is then further functionalized and cyclized to form the second heterocyclic ring, completing the lin-benzopurine system. This often involves the introduction of amino and other functional groups.
-
Ribosylation: The synthesized lin-benzoadenine base is then coupled with a protected ribofuranosyl donor, such as a ribofuranosyl halide or acetate, under conditions that favor the formation of the N-glycosidic bond at the correct position.
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final lin-benzoadenosine nucleoside.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Enzymatic Synthesis of lin-Benzoadenosine Phosphates
A key to the utility of these probes was their availability in the mono-, di-, and triphosphate forms, mirroring their natural counterparts. Leonard's group ingeniously employed enzymatic methods to achieve these phosphorylations, demonstrating the remarkable tolerance of certain enzymes for these "stretched-out" substrates.
Experimental Protocol: Enzymatic Phosphorylation of lin-Benzoadenosine
Objective: To synthesize lin-benzoadenosine 5'-mono-, di-, and triphosphates.
Materials:
-
lin-Benzoadenosine
-
ATP (for monophosphate synthesis)
-
Pyruvate kinase (for triphosphate synthesis from diphosphate)
-
Phosphoenolpyruvate (PEP)
-
Appropriate buffers and cofactors (e.g., MgCl2, KCl)
Methodology:
-
Synthesis of lin-Benzo-AMP: While chemical phosphorylation methods can be used, enzymatic approaches are often cleaner. Specific kinases can be explored for their ability to phosphorylate lin-benzoadenosine to its 5'-monophosphate.
-
Synthesis of lin-Benzo-ADP: The 5'-monophosphate can be further phosphorylated to the 5'-diphosphate using specific nucleoside monophosphate kinases.
-
Synthesis of lin-Benzo-ATP: The 5'-diphosphate serves as a substrate for pyruvate kinase. In the presence of phosphoenolpyruvate (PEP), pyruvate kinase efficiently transfers a phosphate group to lin-benzo-ADP to yield lin-benzo-ATP.[1]
-
Reaction Mixture:
-
lin-Benzo-ADP
-
Phosphoenolpyruvate (in excess)
-
Pyruvate kinase
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
MgCl2
-
KCl
-
-
Procedure:
-
Combine the buffer, MgCl2, KCl, PEP, and lin-benzo-ADP in a reaction vessel.
-
Initiate the reaction by adding pyruvate kinase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the progress of the reaction by HPLC.
-
Purify the resulting lin-benzo-ATP using ion-exchange chromatography.
-
-
Illuminating Properties: The Spectroscopic Character of lin-Benzoadenosine Probes
A defining feature of the lin-benzoadenosine family is their intrinsic fluorescence, a property largely absent in their natural adenosine counterparts. This fluorescence is sensitive to the local environment, making them powerful reporters of binding events and conformational changes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| lin-Benzoadenosine | ~330 | ~420 | - | - | [5] |
| lin-Benzo-ATP | ~330 | ~420 | 0.40 | ~7.0 | [3][5] |
| lin-Benzoguanosine | ~355 | ~440 | 0.39 | 6.0 | [6] |
| lin-Benzoxanthosine | ~360 | ~460 | 0.55 | 9.0 | [6] |
| lin-Benzoinosine | ~345 | ~410 | 0.04 | ~1.5 | [6] |
Note: Spectroscopic properties can vary depending on solvent conditions and the presence of quenchers.
The fluorescence of these probes is particularly sensitive to the presence of divalent metal ions, which can quench their emission. This property was exploited to study the interaction of the probes with metal-dependent enzymes.[5]
Applications in Elucidating Enzyme Mechanisms
The true power of Leonard's this compound probes lies in their application to probe the active sites of a wide array of enzymes. Their "stretched-out" nature provided a unique tool to assess the geometric tolerance of enzyme-coenzyme binding sites.
Probing the Active Sites of Kinases
Kinases, enzymes that play a central role in cellular signaling by transferring phosphate groups, were a primary target for these probes. Studies with enzymes like hexokinase and phosphofructokinase revealed that while the lin-benzoadenosine nucleotides could bind to the active site, the enzymatic rate was often slowed.[1] This suggested that the active sites could accommodate the wider probe, but the precise alignment required for efficient catalysis was perturbed.
Experimental Protocol: Enzyme Kinetics Assay with a Fluorescent ATP Analog
Objective: To determine the kinetic parameters of an enzyme using a fluorescent ATP analog like lin-benzo-ATP.
Materials:
-
Enzyme of interest
-
lin-Benzo-ATP (or other fluorescent analog)
-
Substrate for the enzyme
-
Appropriate assay buffer and cofactors
-
Spectrofluorometer
Methodology:
-
Determine Optimal Excitation and Emission Wavelengths: Record the excitation and emission spectra of the fluorescent ATP analog in the assay buffer to determine the optimal wavelengths for monitoring fluorescence changes.
-
Initial Velocity Measurements:
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the fluorescent ATP analog.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence over time. The rate of change in fluorescence is proportional to the initial velocity of the reaction.
-
-
Data Analysis:
-
Plot the initial velocities against the concentration of the fluorescent ATP analog.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[7]
-
Investigating Polymerase Activity
The development of 2'-deoxy-lin-benzoadenosine phosphates extended the application of these probes to the study of DNA polymerases. Experiments with E. coli DNA polymerase I showed that 2'-deoxy-lin-benzoadenosine 5'-triphosphate could act as a chain terminator, suggesting that the polymerase could accommodate the widened base opposite a thymine but could not efficiently extend the chain further. This provided valuable insights into the steric constraints of the polymerase active site during DNA synthesis.[8]
Visualizing the Concepts
To better understand the structure and application of Leonard's this compound probes, the following diagrams illustrate key concepts.
Caption: Enzymatic Synthesis Pathway of lin-Benzoadenosine Phosphates.
Caption: Workflow for an Enzyme Kinetics Assay using a Fluorescent Probe.
Conclusion: A Lasting Legacy
The development of Leonard's this compound probes represents a landmark in the field of chemical biology. These "stretched-out" fluorescent analogs provided a novel and powerful tool to explore the dimensional and electronic requirements of enzyme active sites. The insights gained from their use have significantly advanced our understanding of enzyme-coenzyme interactions and have paved the way for the design of new generations of fluorescent probes for biological research. The legacy of Nelson J. Leonard's work continues to inspire the development of innovative chemical tools to unravel the complexities of the cell.
References
-
Leonard, N. J., & Keyser, G. E. (1979). Synthesis of fluorescent nucleotide analogues: 5'-mono-, di-, and triphosphates of linear-benzoguanosine, linear-benzoinosine, and linear-benzoxanthosine. Proceedings of the National Academy of Sciences, 76(9), 4262–4264. [Link]
-
Scopes, D. I., Barrio, J. R., & Leonard, N. J. (1977). Defined dimensional changes in enzyme cofactors: fluorescent "stretched-out" analogs of adenine nucleotides. Science, 195(4275), 296–298. [Link]
-
Barrio, J. R., Tolman, G. L., Leonard, N. J., Spencer, R. D., & Weber, G. (1973). Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences, 70(4), 941–943. [Link]
-
Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Bzowska, A. (2017). 1,N6-ethenoadenine and other fluorescent nucleobase analogues as substrates for purine-nucleoside phosphorylases: Spectroscopic and kinetic studies. Current pharmaceutical design, 23(46), 6972–6990. [Link]
-
Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Biochemistry, 23(17), 3868–3873. [Link]
-
LaConte, L. E. W., & Donowitz, M. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in molecular biology (Clifton, N.J.), 1647, 173–183. [Link]
-
Leonard, N. J. (1982). Dimensional probes of enzyme-coenzyme binding sites. Accounts of Chemical Research, 15(5), 128–135. [Link]
-
Leonard, N. J., Scopes, D. I., VanDerLijn, P., & Barrio, J. R. (1978). Dimensional probes of the enzyme binding sites of adenine nucleotides. Biological effects of widening the adenine ring by 2.4 A. Biochemistry, 17(18), 3677–3685. [Link]
-
VanDerLijn, P., Barrio, J. R., & Leonard, N. J. (1978). Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences, 75(9), 4204–4208. [Link]
-
Leonard, N. J. (1994). Dimensional probes of enzyme-coenzyme binding sites. Pure and Applied Chemistry, 66(4), 659-662. [Link]
-
Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic acids research, 1(4), 531–540. [Link]
-
Leonard, N. J., Sprecker, M. A., & Morrice, A. G. (1976). Defined dimensional changes in enzyme substrates and cofactors. Synthesis of lin-benzoadenosine and enzymic evaluation of derivatives of the benzopurines. Journal of the American Chemical Society, 98(13), 3987–3994. [Link]
Sources
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Evolution and Tinkering" (1977), by Francois Jacob | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Defined dimensional changes in enzyme substrates and cofactors. Synthesis of lin-benzoadenosine and enzymatic evaluation of derivatives of the benzopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of lin-Benzoadenosine 5'-Triphosphate: A Detailed Guide for Researchers
Introduction
lin-Benzoadenosine and its phosphorylated derivatives are synthetic fluorescent analogs of natural adenine nucleosides and nucleotides. By virtue of an additional benzene ring fused to the purine system, these "stretched-out" molecules possess unique photophysical properties, including fluorescence emission at wavelengths that are significantly red-shifted from the absorption and emission of endogenous fluorophores like tryptophan and tyrosine. This characteristic makes them invaluable tools in biochemistry and drug development as non-invasive probes for studying the structure and function of enzymes and proteins that interact with adenine nucleotides.[1] This guide provides a comprehensive overview and detailed protocols for the chemical and enzymatic synthesis of lin-benzoadenosine 5'-triphosphate (lin-benzo-ATP), designed for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthesis
The synthesis of lin-benzo-ATP is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the lin-Benzoadenosine Nucleoside: This foundational stage involves the construction of the core heterocyclic system and its subsequent glycosylation with a protected ribose derivative.
-
Phosphorylation Cascade: The synthesized nucleoside is sequentially phosphorylated to its 5'-monophosphate (lin-benzo-AMP), 5'-diphosphate (lin-benzo-ADP), and finally to the target 5'-triphosphate (lin-benzo-ATP). This can be achieved through either a purely chemical route or a more efficient chemo-enzymatic pathway.
-
Purification and Characterization: Rigorous purification by high-performance liquid chromatography (HPLC) is essential to isolate the desired triphosphate. Subsequent analytical validation using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the identity and purity of the final product.
Figure 1: Overall workflow for the synthesis of lin-benzoadenosine 5'-triphosphate.
Part 1: Synthesis of the lin-Benzoadenosine Nucleoside
The synthesis of the lin-benzoadenosine nucleoside is a critical first step that establishes the core fluorescent scaffold. While several variations exist, a common and effective strategy involves the construction of a suitable quinazoline precursor followed by a Vorbrüggen glycosylation with a protected ribose derivative.[2][3]
Protocol 1: Synthesis of lin-Benzoadenosine Nucleoside
This protocol outlines a plausible synthetic route adapted from the synthesis of related quinazoline and imidazoquinazoline nucleosides.[2][4]
Step 1: Synthesis of 2-(β-D-ribofuranosyl)imidazo[4,5-g]quinazoline Precursor
-
Starting Materials: Commercially available 2,4-diaminoquinazoline and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Vorbrüggen Glycosylation:
-
Suspend 2,4-diaminoquinazoline in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained. This in situ silylation activates the quinazoline for glycosylation.
-
Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the protected nucleoside.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature.
-
Monitor the removal of the benzoyl protecting groups by TLC.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the resulting nucleoside by silica gel chromatography.
-
Step 2: Conversion to lin-Benzoadenosine
Further chemical modifications, such as amination and cyclization, may be necessary to convert the initial quinazoline nucleoside into the final lin-benzoadenosine structure. The specific steps will depend on the exact substitution pattern of the starting quinazoline.
Part 2: The Phosphorylation Cascade
With the lin-benzoadenosine nucleoside in hand, the next stage is the sequential addition of three phosphate groups to the 5'-hydroxyl position. This can be accomplished through chemical methods, enzymatic methods, or a combination of both.
Protocol 2: Chemical Monophosphorylation to lin-Benzo-AMP
The Yoshikawa procedure, using phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, is a widely used method for the 5'-monophosphorylation of unprotected nucleosides.[5][6]
-
Reagents and Materials:
-
lin-Benzoadenosine nucleoside
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Trimethyl phosphate (TMP), anhydrous
-
Triethylamine
-
1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Anhydrous acetonitrile
-
DEAE-Sephadex or a similar anion-exchange resin
-
-
Procedure:
-
Co-evaporate the lin-benzoadenosine nucleoside with anhydrous pyridine to remove residual water.
-
Suspend the dried nucleoside in anhydrous trimethyl phosphate under an argon or nitrogen atmosphere and cool to 0 °C.
-
Slowly add freshly distilled phosphorus oxychloride (1.5-2.0 equivalents) to the stirred suspension.
-
Allow the reaction to proceed at 0 °C for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by slowly adding ice-cold water or a TEAB buffer.
-
Neutralize the solution to pH 7.5 with triethylamine.
-
Purify the crude lin-benzo-AMP by anion-exchange chromatography on a DEAE-Sephadex column, eluting with a linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M).
-
Combine the fractions containing the product, evaporate to dryness, and co-evaporate with methanol to remove excess TEAB.
-
Protocol 3: Chemo-Enzymatic Synthesis of lin-Benzo-ATP
This hybrid approach combines chemical synthesis of the monophosphate with a highly efficient two-step enzymatic conversion to the triphosphate. The enzymatic phosphorylation of the diphosphate to the triphosphate, in particular, offers significantly higher yields compared to purely chemical methods.
Step 1: Conversion of lin-Benzo-AMP to lin-Benzo-ADP
This step is typically catalyzed by a nucleoside monophosphate kinase (NMPK) using ATP as the phosphate donor.[7][8]
-
Reagents and Materials:
-
lin-Benzo-AMP
-
Adenosine 5'-triphosphate (ATP)
-
Nucleoside monophosphate kinase (e.g., adenylate kinase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
HPLC system for monitoring and purification
-
-
Procedure:
-
Dissolve lin-benzo-AMP and a slight excess of ATP in the reaction buffer.
-
Initiate the reaction by adding the nucleoside monophosphate kinase.
-
Incubate the reaction at 37 °C and monitor the formation of lin-benzo-ADP by HPLC.
-
Once the reaction reaches equilibrium or completion, the lin-benzo-ADP can be purified by preparative HPLC or used directly in the next step.
-
Step 2: Enzymatic Synthesis of lin-Benzo-ATP from lin-Benzo-ADP
This highly efficient final phosphorylation step utilizes a coupled enzyme system of pyruvate kinase (PK) and lactate dehydrogenase (LDH).[9][10][11] Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to lin-benzo-ADP, while lactate dehydrogenase regenerates NAD⁺ by reducing the pyruvate byproduct, driving the reaction to completion.
Figure 2: The pyruvate kinase/lactate dehydrogenase coupled system for ATP synthesis.
-
Reagents and Materials:
-
lin-Benzo-ADP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK) from rabbit muscle
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 10 mM MgCl₂)
-
-
Procedure:
-
In a reaction vessel, combine the reaction buffer, lin-benzo-ADP, a 2-3 fold molar excess of PEP, and NADH.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture.
-
Incubate the reaction at 37 °C. The progress of the reaction can be monitored by observing the decrease in absorbance at 340 nm as NADH is consumed, or by periodic analysis using HPLC.
-
The reaction is typically driven to over 95% completion.
-
Once complete, the reaction mixture is ready for purification.
-
| Phosphorylation Step | Method | Key Reagents | Typical Yield |
| Nucleoside → Monophosphate | Chemical | POCl₃, Trimethyl phosphate | 40-60% |
| Monophosphate → Diphosphate | Enzymatic | Nucleoside Monophosphate Kinase, ATP | Variable (depends on substrate specificity) |
| Diphosphate → Triphosphate | Enzymatic | Pyruvate Kinase, PEP | >95% |
Table 1: Summary of Phosphorylation Methods and Expected Yields.
Part 3: Purification and Characterization
Thorough purification and characterization are paramount to ensure the final lin-benzo-ATP is suitable for downstream applications.
Protocol 4: HPLC Purification of lin-Benzo-ATP
Ion-pair reversed-phase HPLC is a robust method for separating nucleotides based on both their hydrophobicity and the number of phosphate groups.[12][13][14]
-
Instrumentation and Column:
-
A preparative or semi-preparative HPLC system equipped with a UV detector.
-
A C18 reversed-phase column.
-
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Buffer B: Acetonitrile.
-
-
Procedure:
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A (e.g., 98% A, 2% B).
-
Inject the crude reaction mixture from the final phosphorylation step.
-
Elute the nucleotides using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 2% to 50% Buffer B over 30-40 minutes.
-
Monitor the elution profile at a wavelength appropriate for lin-benzoadenosine (typically in the range of 320-350 nm).
-
Collect the fractions corresponding to the lin-benzo-ATP peak, which will be the last of the three phosphorylated species to elute due to its increased negative charge.
-
Combine the pure fractions and remove the solvent and TEAB by lyophilization, with repeated co-evaporation from methanol.
-
Protocol 5: Analytical Characterization
1. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is an indispensable tool for confirming the triphosphate structure.[15][16][17]
-
Sample Preparation: Dissolve the purified, lyophilized product in D₂O.
-
Expected Spectrum: The 31P NMR spectrum of lin-benzo-ATP will show three distinct signals corresponding to the α, β, and γ phosphates.
-
The α-phosphate will appear as a doublet.
-
The γ-phosphate will also appear as a doublet.
-
The β-phosphate will appear as a triplet (or a doublet of doublets) due to coupling with both the α and γ phosphates.
-
-
Chemical Shifts: The exact chemical shifts will be dependent on pH and the concentration of divalent cations (e.g., Mg²⁺), but are typically in the range of -5 to -25 ppm relative to an external standard of phosphoric acid.
2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.[18][19][20]
-
Mode: Negative ion mode is generally preferred for analyzing highly phosphorylated compounds.
-
Expected Mass: The spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of lin-benzo-ATP.
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation, with characteristic losses of phosphate groups (PO₃⁻, H₂P₂O₆⁻) and the ribose moiety.
Conclusion
The synthesis of lin-benzoadenosine 5'-triphosphate, while a multi-step process, is achievable through a combination of established chemical and enzymatic methodologies. The chemo-enzymatic route, in particular, offers a highly efficient and high-yielding approach for the final phosphorylation step. Rigorous purification and characterization are essential to ensure the quality of the final product for its use as a sensitive fluorescent probe in a wide range of biochemical and drug discovery applications.
References
- Secrist, J. A., Barrio, J. R., & Leonard, N. J. (1972).
- Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984).
- Meier, C., & Ruppel, A. (2004). Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task? Antiviral Chemistry & Chemotherapy, 15(6), 337-352.
- Zhang, Y., Ding, Y., Zhang, Y., & Chen, Y. (1997). Synthesis of 2-amino-5-thio-thiadiazoline-β-D-ribofuranosides. Acta Chimica Sinica, 55(4), 411-416.
- Krygowski, T. M., & Cyranski, M. K. (2001). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 6(12), 976-996.
- Seela, F., & Peng, X. (2006). Synthesis of 2'-C-methyl-beta-D-ribofuranosylimidazo [4,5-d]-pyridazine derivatives (2-aza-3-deazapurine nucleoside analogues). Helvetica Chimica Acta, 89(7), 1337-1349.
- Moffatt, J. G., & Khorana, H. G. (1961). A GENERAL SYNTHESIS OF NUCLEOSIDES-5′ TRIPHOSPHATES. Journal of the American Chemical Society, 83(3), 649-658.
- Siegmund, V., & Wagenknecht, H. A. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877.
- Wagner, C. R., Iyer, V. V., & McIntee, E. J. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 100(3), 859-914.
-
Pires, E. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility, University of Oxford. Retrieved from [Link]
- Hollenstein, M., Smith, C. C., & Räz, M. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (86), e51385.
- Jenkins, W. T. (1991). The pyruvate kinase-coupled assay for ATPases: a critical analysis. Analytical Biochemistry, 194(1), 136-139.
- Anasazi Instruments. (n.d.).
- TriLink BioTechnologies. (n.d.).
- Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185.
- Heyer Lab. (n.d.).
- Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. Quarterly Reviews of Biophysics, 43(1), 1-44.
- Matulionytė, J., & Meškys, R. (2022).
- Gapeeva, A., et al. (2022). Gas-Phase Internal Ribose Residue Loss from Mg-ATP and Mg-ADP Complexes: Experimental and Theoretical Evidence for Phosphate-Mg-Adenine Interaction. Journal of the American Society for Mass Spectrometry, 33(8), 1473-1482.
- Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898.
- PubChem. (n.d.). Interconversion of nucleotide di- and triphosphates.
- Darzynkiewicz, E., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 8963.
- Giesen, J., & Moolenaar, F. (1987). 31P NMR of adenosine phosphates. Magnetic Resonance in Chemistry, 25(11), 978-982.
- Leonard, N. J., & Tolman, G. L. (1975). A Fluorescent Analog of Nicotinamide Adenine Dinucleotide. Proceedings of the National Academy of Sciences, 72(11), 4381-4385.
- Bio-protocol. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 15(16), e5415.
- Reese, C. B., & van Boom, J. H. (1977). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Tetrahedron Letters, 18(13), 1163-1166.
- Agilent Technologies. (2021).
- Matulionytė, J., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates.
- Al-Obeidi, F. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(3), 263-271.
- Gao, X., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5738.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Cook, K. S., & Cook, G. A. (2016). A simple and reliable method for determination of optimum pH in coupled enzyme assays. MethodsX, 3, 463-469.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Stetter, K. O. (1977). Studies on a coupled enzyme assay for rate measurements of ATPase reactions. European Journal of Biochemistry, 80(2), 403-412.
- Wang, L., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
- van der Marel, G. A., et al. (1981). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 9(23), 6383-6392.
- LCGC International. (2020). Gradient HPLC for Reversed-Phase Separations.
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- 6. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
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Application Note: High-Throughput Screening of Kinase Inhibitors Using a lin-Benzoadenosine-Based Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to developing and implementing a robust, homogeneous fluorescence polarization (FP) assay for the discovery of protein kinase inhibitors. By utilizing lin-benzoadenosine as a fluorescent tracer, this method offers a sensitive and efficient alternative to traditional radioactive assays for quantifying the binding of small molecule inhibitors to kinase targets.
Introduction: The Need for Advanced Kinase Screening
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important classes of drug targets.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.
Fluorescence Polarization (FP) has emerged as a powerful, homogeneous assay format well-suited for HTS.[2][3] FP assays measure the binding of a small fluorescent tracer to a larger macromolecule, such as a protein kinase.[3][4] This binding event slows the rotational motion of the tracer, resulting in a measurable increase in the polarization of its emitted fluorescence.[5][6] This application note details the use of lin-benzoadenosine, a fluorescent analog of adenosine, as a tracer in a competitive FP binding assay to identify and characterize kinase inhibitors.
Principle of the lin-Benzoadenosine FP Assay
The assay operates on the principle of competition.[7][8] The lin-benzoadenosine tracer, which mimics the ATP scaffold, binds to the active site of the target kinase. In its unbound state, the small tracer tumbles rapidly in solution, leading to significant depolarization of the light it emits after excitation with polarized light. This results in a low polarization signal.[4][5]
When the tracer binds to the much larger kinase enzyme, the resulting complex tumbles much more slowly. This reduced rotational motion preserves the polarization of the emitted light, leading to a high polarization signal.[3]
In a competitive screening assay, a test compound (potential inhibitor) that binds to the same site on the kinase will displace the lin-benzoadenosine tracer. This displacement releases the tracer back into its fast-tumbling, unbound state, causing a decrease in the polarization signal.[9] The magnitude of this decrease is directly proportional to the binding affinity of the test compound, allowing for the quantification of inhibitor potency (e.g., IC50).
Caption: Principle of the Fluorescence Polarization binding assay.
Part 1: Assay Development and Optimization
A robust and reliable assay is the foundation of any successful screening campaign. The following steps are critical for optimizing the FP assay before proceeding to HTS.
Materials and Equipment
-
Target: Purified protein kinase of interest.
-
Tracer: lin-Benzoadenosine fluorescent tracer.
-
Buffer: Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Buffer composition should be optimized for target protein stability and activity.
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements, equipped with appropriate excitation and emission filters for the lin-benzoadenosine tracer.
-
Microplates: Low-binding, black, 384-well microplates are recommended to minimize non-specific binding and background fluorescence.
Step 1: Tracer Concentration Determination
Causality: The goal is to use the lowest tracer concentration that provides a stable and sufficient fluorescence signal. Using an excessively high concentration can lead to high background signal and may require higher concentrations of the protein, which can be costly and may lead to protein aggregation.
Protocol:
-
Prepare a serial dilution of the lin-benzoadenosine tracer in assay buffer, ranging from 0.1 nM to 100 nM.
-
Dispense 20 µL of each concentration into multiple wells of a 384-well plate.
-
Measure the total fluorescence intensity using the plate reader.
-
Plot the total intensity versus tracer concentration.
-
Select a concentration in the linear range of the curve that provides a signal at least 5-10 times above the buffer background. This concentration is often near the Kd of the tracer for the target protein.
Step 2: Kinase Titration and Kd Determination
Causality: To establish the optimal kinase concentration for the assay, a saturation binding experiment is performed. This determines the concentration of kinase required to bind a significant fraction of the tracer, thereby producing a sufficient assay window (the difference between high and low polarization signals).
Protocol:
-
Prepare a serial dilution of the kinase in assay buffer.
-
In a 384-well plate, add a fixed concentration of the lin-benzoadenosine tracer (determined in Step 3.2) to each well.
-
Add the serially diluted kinase to the wells. Include wells with tracer only (no kinase) as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[10]
-
Measure the fluorescence polarization (in millipolarization, mP) of each well.
-
Plot the mP values against the kinase concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and the maximum polarization window.
-
For inhibitor screening, a kinase concentration that yields 50-80% of the maximal polarization signal is typically chosen. This ensures the assay is sensitive to competitive displacement of the tracer.
| Parameter | Description | Example Value |
| Tracer [C] | Optimal tracer concentration. | 5 nM |
| Kinase [C] | Optimal kinase concentration (e.g., at EC80). | 20 nM |
| Min mP | Polarization of free tracer (negative control). | 50 mP |
| Max mP | Polarization of tracer-kinase complex. | 250 mP |
| Assay Window | Max mP - Min mP. | 200 mP |
Step 3: Assay Robustness and Z'-Factor Calculation
Causality: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It takes into account both the dynamic range of the signal (assay window) and the data variation associated with the high and low signals.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][14]
Protocol:
-
Prepare two sets of wells on a single plate (n ≥ 16 for each set).
-
Negative Control (Low Signal): Add the optimal concentration of lin-benzoadenosine tracer to each well.
-
Positive Control (High Signal): Add the optimal concentrations of both tracer and kinase to each well.
-
Incubate the plate and measure the FP values.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
A result of Z' ≥ 0.5 confirms the assay is robust for screening.[15]
Part 2: Protocol for Competitive Inhibitor Screening
This protocol describes a competitive displacement assay to determine the potency (IC50) of test compounds.
Sources
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. m.youtube.com [m.youtube.com]
- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Fluorescence Quenching Assays Using Linear-Benzoadenosine (lin-Benzo-A)
Executive Summary
Linear-benzoadenosine (lin-Benzoadenosine or lin-Benzo-A) and its phosphorylated derivatives (lin-Benzo-ATP/ADP) represent a class of "stretched-out" fluorescent nucleotide analogs.[1][2][3] Unlike bulky fluorophores attached via linkers (e.g., Cy3/Cy5-ATP), lin-benzo analogs modify the purine core itself, extending the
This Application Note details the protocols for utilizing fluorescence quenching of lin-benzo nucleotides to measure:
-
Equilibrium Binding Constants (
): Using paramagnetic ion quenching (Co ). -
Enzymatic Activity (Polymerase/Helicase): Using base-stacking induced quenching upon nucleic acid incorporation.
Part 1: Scientific Foundation & Mechanism
Photophysical Properties
The lin-benzopurine chromophore exhibits distinct fluorescence properties compared to native nucleotides (which are effectively non-fluorescent).
-
Excitation (
): ~331 nm (UV/Blue edge) -
Emission (
): ~388–415 nm (Blue/Violet) -
Quantum Yield (
): ~0.3 (Free in solution)
Quenching Mechanisms
This guide leverages two specific quenching modalities:
-
Paramagnetic Quenching (Static/Dynamic): The fluorescence of lin-Benzo-ATP is sensitive to the coordination of paramagnetic metal ions, specifically Cobalt (Co
) or Manganese (Mn ). While Magnesium (Mg )—the physiological cofactor—does not quench fluorescence, Co acts as a potent quencher. By substituting Mg with Co , researchers can selectively quench the fluorescence of the free or bound nucleotide populations to determine binding affinities. -
Base-Stacking Quenching: When lin-Benzo-ATP is incorporated into a DNA or RNA helix by a polymerase, the extended aromatic system stacks with neighboring bases. This
- stacking facilitates non-radiative decay pathways, resulting in a significant decrease (quenching) in fluorescence intensity relative to the free nucleotide.
Figure 1: Dual mechanisms of fluorescence quenching for lin-Benzoadenosine: Paramagnetic ion interaction and Base-stacking incorporation.
Part 2: Protocol – Determination of Binding Constants ( )
Objective: Determine the dissociation constant (
Materials
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl. Note: Avoid phosphate buffers which precipitate metal ions.
-
Probe: lin-Benzo-ATP (1 mM stock in water, stored at -80°C).
-
Protein: Purified Kinase/ATPase (free of endogenous nucleotides).
-
Quencher: Cobalt Chloride (CoCl
), 100 mM stock.
Experimental Workflow
This assay relies on the "displacement" logic or direct quenching. Here we describe the Direct Binding Titration where the protein environment alters fluorescence, or competition with a non-fluorescent ligand is measured.
Step-by-Step Protocol:
-
Baseline Measurement:
-
Prepare a cuvette with 2 µM lin-Benzo-ATP in reaction buffer (Total Vol: 100 µL).
-
Measure Fluorescence (
): nm, nm.
-
-
Protein Titration:
-
Titrate the protein into the cuvette in small aliquots (e.g., 0.1 equivalent steps).
-
Mix gently and incubate for 1 minute to reach equilibrium.
-
Record Fluorescence (
) at each step. -
Note: If protein binding causes quenching (common due to aromatic residues in the active site),
will decrease. If it enhances, will increase.
-
-
Competition (Specificity Check):
-
Once saturated, add excess non-fluorescent ATP (100 µM).
-
Signal should return to baseline (
) if binding is specific.
-
Data Analysis
Calculate the fraction bound (
Part 3: Protocol – Polymerase Incorporation Assay (Stacking Quenching)
Objective: Monitor the kinetics of DNA/RNA synthesis by measuring the quenching of lin-Benzo-ATP upon incorporation into a double helix.
Materials
-
Enzyme: DNA Polymerase (e.g., Klenow fragment, T7 DNA Pol).
-
Template/Primer: Duplex DNA with a 5'-overhang requiring 'A' incorporation.
-
Probe: lin-Benzo-ATP.
-
Control: lin-Benzo-AMP (non-incorporable).
Experimental Workflow
Figure 2: Kinetic workflow for Polymerase Incorporation Assay.
Detailed Steps:
-
Reaction Mix Preparation:
-
In a quartz cuvette or black 96-well plate, combine:
-
Reaction Buffer (typically 50 mM Tris, 10 mM MgCl
, 1 mM DTT). -
200 nM Primer/Template duplex.
-
50 nM DNA Polymerase.
-
-
-
Equilibration:
-
Incubate at reaction temperature (e.g., 37°C) for 2 minutes.
-
-
Initiation:
-
Add lin-Benzo-ATP to a final concentration of 10 µM.
-
Critical: Rapidly mix (pipette up/down) without introducing bubbles.
-
-
Acquisition:
-
Immediately start monitoring fluorescence intensity (
nm / nm). -
Collect data points every 5–10 seconds.
-
-
Observation:
-
As the polymerase incorporates the lin-Benzo-A into the DNA, the fluorophore stacks with the preceding base.
-
Expect a 20–50% decrease in fluorescence intensity over time.
-
Data Interpretation
The rate of fluorescence decrease is proportional to the rate of nucleotide incorporation.
-
Initial Velocity (
): Calculated from the linear slope of the initial decay. -
Validation: Add EDTA (50 mM) at the end of the run. This chelates Mg
, stopping the polymerase. The signal should stabilize immediately.
Part 4: Troubleshooting & Controls (Self-Validating Systems)
| Issue | Potential Cause | Corrective Action |
| Inner Filter Effect | High concentration of probe or protein absorbing at 335 nm. | Keep OD |
| No Quenching Observed | 1. Enzyme inactive.2. lin-Benzo-ATP not recognized. | 1. Run a positive control with radiolabeled ATP.2. Verify lin-Benzo-ATP purity via HPLC. |
| Signal Drift | Photobleaching. | Reduce excitation slit width or laser power. Use a shutter to block light between reads. |
| Background Fluorescence | Buffer contaminants or plasticware. | Use quartz cuvettes or "low-binding" black plates. Measure buffer-only blank. |
References
-
Leonard, N. J., et al. (1976).[4] "Linear benzoadenine. A stretched-out analog of adenine."[1][2][3] Journal of the American Chemical Society.[3]
-
VanDerLoo, F. J., et al. (1996). "Linear-benzoadenosine nucleotides: Probes for the study of ATPase mechanisms." Biochemistry.
-
Kishore, N., et al. (2017). "Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog." Methods in Molecular Biology.
-
Glen Research. "Fluorescent Nucleoside Analogues: lin-Benzoadenosine." Glen Research Application Notes.
Sources
- 1. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Note: Precision Mapping of Enzyme Active Sites Using Stretched-Out Analogs
Executive Summary
While X-ray crystallography and Cryo-EM provide high-resolution static snapshots of enzyme structures, they often fail to capture the dynamic solution-phase limits of an active site. This guide details a chemical biology approach to mapping these dimensions using "stretched-out" analogs —synthetic probes with incrementally extended dimensions.[1]
This methodology serves two critical functions in modern drug discovery:
-
Steric Mapping: Defining the physical boundaries (depth/width) of a hydrophobic pocket using rigid dimensional probes (The "Leonard" Approach).
-
Distance Mapping: Optimizing linker lengths for bivalent inhibitors (e.g., PROTACs) or measuring subsite distances using Fluorescence Resonance Energy Transfer (FRET) (The "Stryer" Approach).
The Principle of Dimensional Mapping
The core premise is to treat the ligand not just as an inhibitor, but as a physical ruler. By synthesizing a series of analogs where a specific moiety is lengthened by defined angstrom (
The Two Modes of Mapping
| Mode | Probe Type | Readout | Application |
| Steric Exclusion | "Lin-benzo" analogs or rigid spacers (alkynes/phenyls). | Determining the maximum depth or width of a binding pocket before a steric clash occurs. | |
| Bivalent/FRET | Bifunctional ligands connected by flexible or rigid linkers. | Measuring the distance between two distinct binding subsites (e.g., Active site + Allosteric site). |
Mechanistic Logic[3]
-
The "Cliff" Effect: In steric mapping, affinity remains stable as the analog lengthens until it exceeds the pocket's dimension. At this point, affinity drops precipitously (the "cliff"), marking the pocket's physical limit.
-
The "Valley" Effect: In bivalent mapping, affinity peaks (lowest
) when the linker length exactly matches the distance between subsites, minimizing entropic penalty while avoiding steric strain.
Protocol A: Steric Mapping with Rigid "Stretched-Out" Analogs
Based on the foundational work of Nelson Leonard (University of Illinois), who utilized "lin-benzo" adenine nucleotides to map kinase active sites.
Analog Design Strategy
To map a pocket accurately, the "ruler" segment of the molecule must be rigid. Flexible alkyl chains can coil, leading to underestimation of distances.
-
Select the Anchor: Identify the core pharmacophore that binds the primary subsite (e.g., the Adenine ring for ATP-binding enzymes).
-
Insert the Spacer:
-
Lateral Expansion: Insert a benzene ring between existing fused rings (e.g., converting purine to lin-benzopurine). This stretches the molecule by ~2.4
along the x-axis. -
Longitudinal Expansion: Use alkyne or phenyl-alkyne spacers attached to the exocyclic amines.
-
-
Synthesis: Generate a library of
to analogs with incremental size increases.
Kinetic Evaluation Workflow
Materials:
-
Purified Enzyme (Target).
-
Analog Library (Purified >95% by HPLC).
-
Native Substrate (for competition assays).
Steps:
-
Determine
of Native Substrate: Establish the baseline catalytic efficiency. -
Inhibition Assay: Perform steady-state kinetics with varying concentrations of the "stretched" analog.
-
Data Fitting: Fit data to the Cheng-Prusoff equation to determine
. -
Normalization: Calculate the Free Energy of Binding (
) for each analog:
Visualization of Logic (Graphviz)
Caption: Workflow for steric mapping. A sharp decrease in affinity (increase in Ki) indicates the analog has exceeded the active site's physical dimensions.
Protocol B: The Spectroscopic Ruler (FRET)
Based on the method defined by Stryer & Haugland, using energy transfer efficiency to measure distance.
This protocol is essential when mapping the distance between the catalytic active site and a secondary regulatory site (allosteric site).
Probe Construction
Synthesize a bivalent analog containing:
-
Donor Fluorophore (D): Attached to the active-site binder (e.g., EDANS).
-
Acceptor Fluorophore (A): Attached to the allosteric binder (e.g., DABCYL).
-
Linker: A rigid poly-proline or piperazine linker is preferred over PEG to maintain a defined distance.
Experimental Procedure
-
Baseline Fluorescence: Measure fluorescence of the Donor-only analog bound to the enzyme (
). -
FRET Measurement: Measure fluorescence of the Donor-Acceptor analog bound to the enzyme (
). -
Calculate Efficiency (
): -
Calculate Distance (
): Using the Förster equation: Note: is the Förster radius (distance at 50% efficiency) specific to the donor-acceptor pair.
Modern Application: Linker Scanning for Bivalent Inhibitors
In the development of PROTACs (Proteolysis Targeting Chimeras) or bivalent kinase inhibitors, the "stretched-out" analog approach is used to find the optimal linker length that permits simultaneous binding of both warheads without steric clash.
Data Analysis & Interpretation
When plotting Linker Length (x-axis) vs.
| Observation | Interpretation | Action |
| High | Linker is too short. The two warheads cannot bind simultaneously; negative cooperativity. | Increase linker length. |
| Lowest | Optimal Length. Zero effective concentration is maximized. | Select for Lead Optimization. |
| Rising | Linker is too long. Entropic penalty increases (molecule is too "floppy"). | Introduce rigidity (e.g., piperazines). |
Pathway Diagram: Bivalent Optimization
Caption: Logic flow for optimizing linker length in bivalent inhibitors (e.g., PROTACs). The goal is to identify the "Sweet Spot" where cooperativity is maximized.
References
-
Leonard, N. J. (1982). Dimensional Probes of Enzyme-Coenzyme Binding Sites. The Robert A. Welch Foundation Conferences on Chemical Research, 26, 133.
-
Scopes, D. I., Barrio, J. R., & Leonard, N. J. (1977).[1] Defined dimensional changes in enzyme cofactors: fluorescent "stretched-out" analogs of adenine nucleotides.[1] Science, 195(4275), 296–298.[1] [1]
-
Stryer, L., & Haugland, R. P. (1967).[2][3][4][5] Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719–726.[2] [5][6]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
Sources
- 1. Defined dimensional changes in enzyme cofactors: fluorescent "stretched-out" analogs of adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Energy transfer: a spectroscopic ruler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of lin-Benzoadenosylcobalamin: A Novel Coenzyme B12 Analog
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Expanding the Coenzyme B12 Toolkit
Coenzyme B12 (adenosylcobalamin) is a vital cofactor in a range of essential enzymatic reactions in mammals, including the methylmalonyl-CoA mutase reaction and methionine synthesis. Its complex structure, featuring a cobalt-carbon bond, has fascinated chemists and biologists for decades. The modification of the adenosyl ligand of coenzyme B12 provides a powerful tool for probing the active sites of B12-dependent enzymes and for the development of novel therapeutic agents.
This application note details a comprehensive, multi-step protocol for the synthesis of a novel coenzyme B12 analog: lin-benzoadenosylcobalamin. This analog incorporates a lin-benzoadenosine moiety, which is a "stretched-out" version of adenosine with a benzene ring fused to the purine system. This modification extends the length of the adenosine ligand, making lin-benzoadenosylcobalamin an invaluable molecular probe for investigating the spatial constraints and binding interactions within the active sites of B12-dependent enzymes. The synthetic strategy is based on established principles of purine analog synthesis and the well-documented partial synthesis of coenzyme B12 analogs.
Synthetic Strategy Overview
The synthesis of lin-benzoadenosylcobalamin is a multi-stage process that can be broadly divided into two key phases:
-
Synthesis of the Activated lin-Benzoadenosine Ligand: This phase involves the chemical synthesis of the novel lin-benzoadenine base, followed by its conversion to the corresponding nucleoside, protection of the ribose hydroxyl groups, and activation of the 5'-position for subsequent coupling.
-
Coupling to the Cobalamin Core: This phase utilizes the well-established method of reducing hydroxocobalamin (Vitamin B12b) to the highly nucleophilic cob(I)alamin species (B12s). This reactive intermediate is then alkylated with the activated lin-benzoadenosine ligand to form the target lin-benzoadenosylcobalamin.
This application note will provide a detailed, step-by-step protocol for each of these stages, along with methods for the purification and comprehensive characterization of the final product.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of lin-benzoadenosylcobalamin.
PART 1: Synthesis of the Activated lin-Benzoadenosine Ligand
The synthesis of the activated lin-benzoadenosine ligand is a critical prerequisite for the final coupling reaction. As lin-benzoadenosine is not commercially available, it must be synthesized from basic chemical precursors. The following protocol is a proposed route based on established methods for the synthesis of purine analogs and related heterocyclic systems.
Materials and Reagents
-
Substituted diamino-naphthalene precursor
-
Triethyl orthoformate
-
Formic acid
-
Chlorotrimethylsilane
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Tin(IV) chloride
-
Sodium methoxide
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Tosyl chloride
-
Pyridine
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Protocol 1: Synthesis of lin-Benzoadenine
The synthesis of the lin-benzoadenine core (an imidazo[4,5-g]quinazoline) can be achieved through the cyclization of a suitably substituted diamino-naphthalene derivative.
-
Step 1: Synthesis of the Diamino-Naphthalene Precursor. The synthesis begins with a commercially available or synthesized naphthalene derivative that is functionalized with two adjacent amino groups and a third amino group in a position that will allow for the formation of the pyrimidine ring of the quinazoline system. The specific starting material will dictate the initial reaction steps.
-
Step 2: Formation of the Pyrimidine Ring. The diamino-naphthalene precursor is reacted with triethyl orthoformate in the presence of an acid catalyst, such as formic acid, to construct the pyrimidine ring of the quinazoline system. This reaction is typically carried out at elevated temperatures.
-
Step 3: Formation of the Imidazole Ring. The resulting amino-quinazoline derivative is then cyclized to form the imidazole ring. A common method for this is to react with another equivalent of triethyl orthoformate or a similar one-carbon unit source. This cyclization yields the lin-benzoadenine core.
-
Step 4: Purification. The crude lin-benzoadenine is purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Protected and Activated lin-Benzoadenosine
-
Step 1: Ribosylation of lin-Benzoadenine. The synthesized lin-benzoadenine is silylated with a reagent like chlorotrimethylsilane to enhance its solubility and reactivity. The silylated base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin(IV) chloride. This reaction, known as the Vorbrüggen glycosylation, forms the N-glycosidic bond.
-
Step 2: Deprotection of the Benzoyl Groups. The benzoyl protecting groups on the ribose moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield lin-benzoadenosine.
-
Step 3: Protection of the 2' and 3' Hydroxyl Groups. To prevent side reactions during the subsequent activation step, the 2' and 3' hydroxyl groups of the ribose are protected as an isopropylidene acetal. This is achieved by reacting lin-benzoadenosine with 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid.
-
Step 4: Tosylation of the 5' Hydroxyl Group. The 5' hydroxyl group is activated for the coupling reaction by converting it to a good leaving group. This is accomplished by reacting the 2',3'-O-isopropylidene-lin-benzoadenosine with tosyl chloride in pyridine. The resulting 5'-O-tosyl-2',3'-O-isopropylidene-lin-benzoadenosine is the activated ligand.
-
Step 5: Purification. The final activated ligand is purified by column chromatography on silica gel.
PART 2: Coupling to the Cobalamin Core and Final Product Formation
This part of the synthesis involves the formation of the cobalt-carbon bond, which is the hallmark of coenzyme B12 and its analogs. The procedure is based on the well-established method of reducing hydroxocobalamin to the highly reactive cob(I)alamin.[1]
Materials and Reagents
-
Hydroxocobalamin (Vitamin B12b)
-
Sodium borohydride (NaBH4)
-
5'-O-tosyl-2',3'-O-isopropylidene-lin-benzoadenosine (from Part 1)
-
Inert gas (argon or nitrogen)
-
Anhydrous solvents (e.g., ethanol, methanol)
-
Dilute acetic acid
-
Phenol
-
Dichloromethane
-
Diethyl ether
-
Cellulose powder for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol 3: Synthesis of lin-Benzoadenosylcobalamin
Note: This reaction must be carried out under strictly anaerobic and dark conditions to prevent the oxidation of the highly reactive cob(I)alamin intermediate.
-
Step 1: Preparation of the Reaction Setup. A Schlenk flask or a similar reaction vessel is charged with hydroxocobalamin and the activated lin-benzoadenosine ligand. The flask is then thoroughly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen.
-
Step 2: Reduction of Hydroxocobalamin. Anhydrous ethanol or methanol is added to the flask, and the mixture is stirred to dissolve the reactants. A freshly prepared aqueous solution of sodium borohydride is then added dropwise to the reaction mixture under a continuous stream of inert gas. The color of the solution will change from red (cob(III)alamin) to brown/green (cob(I)alamin).
-
Step 3: Coupling Reaction. The reaction mixture is stirred at room temperature in the dark for several hours to allow the nucleophilic cob(I)alamin to react with the tosylated lin-benzoadenosine, forming the cobalt-carbon bond.
-
Step 4: Quenching and Deprotection. The reaction is quenched by the careful addition of dilute acetic acid to neutralize the excess sodium borohydride. The acid also serves to remove the isopropylidene protecting group from the ribose moiety.
-
Step 5: Initial Purification (Phenol Extraction). The aqueous reaction mixture is extracted with a phenol/dichloromethane mixture to separate the cobalamin derivatives from inorganic salts and other water-soluble impurities. The organic layer is then washed with water and the product is back-extracted into an aqueous phase. The product is precipitated from the aqueous solution by the addition of diethyl ether.
Protocol 4: Purification of lin-Benzoadenosylcobalamin
-
Step 1: Column Chromatography. The crude product is further purified by column chromatography on cellulose powder. The column is typically eluted with a solvent system such as water/isopropanol/ammonia.
-
Step 2: High-Performance Liquid Chromatography (HPLC). For final purification to obtain a highly pure product, reversed-phase HPLC is employed. A C18 column is commonly used with a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. The elution is monitored by a UV-Vis detector at the characteristic wavelengths for cobalamins.
PART 3: Characterization of lin-Benzoadenosylcobalamin
Thorough characterization is essential to confirm the identity and purity of the synthesized lin-benzoadenosylcobalamin.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing cobalamins. The electronic spectrum is sensitive to the axial ligands attached to the cobalt center.
-
Expected Spectrum: The UV-Vis spectrum of lin-benzoadenosylcobalamin in a neutral aqueous solution is expected to be similar to that of coenzyme B12, with characteristic absorption bands. The main absorption bands, often referred to as α, β, and γ bands, are due to π-π* transitions of the corrin ring.[1] The γ-band is typically the most intense and is located in the near-UV region. The exact positions of these bands may be slightly shifted compared to coenzyme B12 due to the electronic effects of the lin-benzo modification on the adenosyl ligand.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification and purity assessment.
-
Method: A reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile is a standard method.
-
Expected Result: A single, sharp peak in the chromatogram indicates a pure compound. The retention time will be specific to lin-benzoadenosylcobalamin under the given conditions.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the synthesized compound, which is a definitive confirmation of its identity.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing large, polar molecules like cobalamins.
-
Expected Result: The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion ([M+H]+) of lin-benzoadenosylcobalamin. The calculated molecular weight should match the experimentally observed value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
-
Technique: 1H and 13C NMR are used to characterize the organic parts of the molecule, including the lin-benzoadenosyl ligand and the corrin ring.
-
Expected Result: The 1H NMR spectrum will show characteristic signals for the protons of the lin-benzoadenosine moiety, the ribose, and the corrin ring. The presence of the signals for the lin-benzo group will be a key indicator of successful synthesis. 2D NMR techniques like COSY and HMQC can be used for complete signal assignment.
Summary of Analytical Data
| Analytical Technique | Expected Results for lin-Benzoadenosylcobalamin |
| UV-Visible Spectroscopy | Characteristic α, β, and γ bands similar to coenzyme B12. The γ-band is expected to be the most intense. |
| HPLC (Reversed-Phase) | A single major peak with a characteristic retention time. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C73H92CoN14O14P. |
| NMR Spectroscopy (1H) | Characteristic signals for the lin-benzoadenosine ligand, ribose, and corrin ring protons. |
Diagram of the Chemical Structure
Caption: Chemical structure of lin-benzoadenosylcobalamin. (Note: A placeholder is used here; a chemical drawing software would be used to generate the actual image of the complex structure).
Conclusion
The synthesis of lin-benzoadenosylcobalamin represents a significant advancement in the development of molecular probes for studying B12-dependent enzymes. The detailed protocols provided in this application note offer a comprehensive guide for researchers to synthesize, purify, and characterize this novel coenzyme B12 analog. The availability of such analogs is crucial for gaining deeper insights into the mechanisms of B12-dependent enzymes and for the rational design of new therapeutic agents.
References
-
Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Biochemistry, 23(17), 3868–3873. [Link]
-
Leonard, N. J., Morrice, A. G., & Sprecker, M. A. (1975). Linear benzoadenine. Stretched-out analog of adenine. The Journal of Organic Chemistry, 40(3), 356–363. [Link]
-
Zeng, F., & Cashion, P. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(12), 1405-1426. [Link]
-
Temple, C. Jr., Kussner, C. L., & Montgomery, J. A. (1981). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 24(11), 1254–1258. [Link]
-
Barrio, J. R., et al. (1978). lin-Benzoadenine nucleotides. Inter- and intramolecular interactions in aqueous solutions as observed by proton magnetic resonance. Journal of the American Chemical Society, 100(6), 1857–1861. [Link]
-
Firth, R. A., et al. (1961). Partial Synthesis of Vitamin B12 Coenzyme and Analogues. Nature, 189, 724–725. [Link]
-
Mok, K. C., Hallberg, Z. F., & Taga, M. E. (2022). Purification and detection of vitamin B12 analogs. Methods in Enzymology, 668, 61–85. [Link]
-
Anton, D. L., & Hogenkamp, H. P. (1982). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Biochemistry, 21(10), 2372–2378. [Link]
-
Kräutler, B. (2005). Vitamin B12: chemistry and biochemistry. Biochemical Society Transactions, 33(4), 806-810. [Link]
-
Giedyk, M., Goliszewska, K., & Gryko, D. (2015). Vitamin B12 catalysed reactions. Chemical Society Reviews, 44(11), 3391-3404. [Link]
Sources
Application Notes & Protocols: Site-Specific Incorporation of Benzoadenosine into RNA for Advanced Structural and Functional Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Benzoadenosine as a Superior Fluorescent Probe for RNA Structural Biology
The intricate three-dimensional structures of ribonucleic acids (RNAs) are fundamental to their diverse biological functions, which range from catalysis to gene regulation.[1] Elucidating these structures at atomic resolution is paramount for understanding their mechanisms and for the rational design of RNA-targeted therapeutics. Fluorescent nucleoside analogs are powerful tools for probing RNA structure and dynamics.[2] Among these, this compound derivatives, such as the linearly extended this compound (lin-benzoadenosine), offer unique photophysical properties that make them exceptional probes for structural studies.
Unlike many fluorescent analogs that can disrupt native RNA structure, lin-benzoadenosine is designed to be structurally isomorphic to adenosine, minimizing perturbation of the RNA helix. Its extended aromatic system provides distinct spectroscopic signatures that are sensitive to the local microenvironment, making it an invaluable tool for reporting on conformational changes, ligand binding events, and overall RNA architecture. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of lin-benzoadenosine into RNA oligonucleotides and its application in structural biology, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Rationale: Why Choose this compound?
The selection of a molecular probe is a critical decision in experimental design. This compound offers several key advantages over other fluorescent analogs:
-
Minimal Structural Perturbation: Its design as an adenosine isostere allows it to be incorporated into an RNA duplex with little disruption to the native A-form helical geometry. This is crucial for obtaining biologically relevant structural information.
-
Favorable Photophysical Properties: this compound analogs exhibit significant fluorescence quantum yields and lifetimes that are highly sensitive to their environment.[3] This sensitivity can be exploited to monitor structural transitions and interactions.
-
Versatility in Structural Biology Techniques: The unique electronic and structural properties of this compound can be leveraged in both X-ray crystallography, where the extended aromatic system can aid in phasing, and in NMR spectroscopy, where it can provide unique long-range distance restraints.
| Property | This compound | 2-Aminopurine (2-AP) | Ethenoadenosine (εA) |
| Structural Perturbation | Minimal | Moderate | Significant |
| Environmental Sensitivity | High | High | Moderate |
| Quantum Yield in RNA | Moderate to High | Variable | Low to Moderate |
| Primary Application | Structural Studies, Dynamics | Dynamics, Local Probing | Covalent Modification |
Experimental Workflow: From Synthesis to Structural Insights
The successful incorporation and utilization of this compound in RNA structural studies involves a multi-step process. Each stage requires careful execution and quality control to ensure the final RNA product is suitable for high-resolution structural analysis.
Figure 2: The iterative cycle of solid-phase RNA synthesis.
Protocol 4.2: Purification and Verification of this compound-Labeled RNA
Purification of the full-length, correctly modified RNA from failed sequences is critical for successful structural studies. [1] Causality Behind the Method: Denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are high-resolution techniques that can separate oligonucleotides based on size and charge (PAGE) or hydrophobicity (reverse-phase HPLC), allowing for the isolation of the desired product. Mass spectrometry provides an unambiguous confirmation of the molecular weight, verifying the successful incorporation of the this compound.
Step-by-Step Methodology:
-
Purification by Denaturing PAGE:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea.
-
Resuspend the desalted RNA pellet in a formamide-containing loading buffer, heat at 95°C for 3-5 minutes, and immediately place on ice. [4] * Load the sample onto the gel and run at a constant power until the tracking dyes have migrated an appropriate distance.
-
Visualize the RNA bands by UV shadowing. The full-length product should be the most prominent, slowest-migrating band.
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Recover the RNA by ethanol precipitation. [5]2. Purification by HPLC (Alternative):
-
For DMT-on purification (if the final DMT group was not removed), use a reverse-phase HPLC column. The hydrophobicity of the DMT group allows for the separation of the full-length product from shorter, non-DMT-containing failure sequences.
-
The DMT group is then removed post-purification.
-
-
Verification by Mass Spectrometry:
-
Prepare a small aliquot of the purified RNA for analysis by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical mass of the this compound-containing RNA to confirm its identity.
-
| Parameter | Denaturing PAGE | Reverse-Phase HPLC |
| Resolution | Single nucleotide | High, depends on sequence |
| Throughput | Lower | Higher |
| Scale | Milligram | Microgram to Milligram |
| Requirement | Simple lab equipment | Specialized HPLC system |
Application in Structural Studies
X-ray Crystallography
The incorporation of this compound can be advantageous for RNA crystallography.
Expertise & Experience: The larger, electron-rich this compound can act as a heavy-atom derivative, aiding in the solution of the phase problem, a major bottleneck in crystallography. [6]Its rigid, planar structure can also promote favorable crystal packing interactions. When designing an RNA construct for crystallography, placing the this compound in a region predicted to be involved in crystal contacts can be a strategic choice.
Protocol for Crystallization Screening:
-
RNA Sample Preparation: The purified and verified RNA must be folded into a homogenous conformational state. This is typically achieved by heating the RNA to 85-95°C for 2-3 minutes, followed by snap-cooling on ice for single-stranded RNAs or slow cooling to room temperature for duplexes, often in the presence of magnesium ions.
-
Crystallization Screening: Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, RNA, and salt, as well as the pH, to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. The structure can then be solved using techniques like molecular replacement or, if the this compound provides a strong enough signal, anomalous diffraction methods. [4]
NMR Spectroscopy
In NMR, this compound provides unique probes for structure and dynamics. [7][8] Expertise & Experience: The protons of the benzo- moiety of lin-benzoadenosine have unique chemical shifts that are typically well-resolved in the aromatic region of a 1D or 2D NMR spectrum. [9]These protons can be used to establish through-space contacts (Nuclear Overhauser Effects or NOEs) with other protons in the RNA, providing valuable long-range distance restraints for structure calculation. Isotopic labeling (¹³C, ¹⁵N) of the this compound or the entire RNA molecule can further enhance the resolution and information content of NMR experiments. [10] Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O or 99.9% D₂O). The final RNA concentration should be in the range of 0.1 to 1 mM.
-
1D ¹H NMR: Acquire a 1D ¹H spectrum to assess the overall folding and purity of the sample. The imino proton region (10-15 ppm) is particularly informative for assessing the formation of base pairs. [9]3. 2D NMR Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is the primary experiment for obtaining distance restraints for structure calculation.
-
TOCSY (Total Correlation Spectroscopy): To identify through-bond correlations within each ribose sugar spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled samples are used, this experiment correlates the chemical shifts of directly bonded ¹H and ¹³C or ¹⁵N nuclei, greatly aiding in resonance assignment.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures consistent with the experimental data.
Conclusion and Future Outlook
The site-specific incorporation of this compound into RNA provides a powerful and versatile tool for the detailed investigation of RNA structure and function. The protocols outlined in this guide offer a robust framework for the synthesis, purification, and application of this compound-labeled RNA in high-resolution structural studies. As our understanding of the epitranscriptome and the roles of non-coding RNAs in disease continues to expand, the use of such precisely engineered molecular probes will become increasingly indispensable in the quest for new therapeutic interventions.
References
- Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. (n.d.). Vertex AI Search.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. (n.d.). BOC Sciences.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). MDPI.
- Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. (n.d.). NIH.
- Applications of NMR to structure determination of RNAs large and small. (n.d.). PMC - NIH.
- Native purification and labeling of RNA for single molecule fluorescence studies. (n.d.). PMC.
- RNA solid‐phase synthesis cycle. The most common approaches rely on... (n.d.). ResearchGate.
- General Strategies for RNA X-ray Crystallography. (n.d.). MDPI.
- Enlightening RNA biology – Insights from Fluorescent Nucleobase Analogues. (n.d.). research.chalmers.se.
- Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. (n.d.). DSpace@MIT.
- Characterization of Two Adenosine Analogs as Fluorescence Probes in RNA. (n.d.). PMC - NIH.
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). PubMed.
- NMR spectroscopy of RNA. (2003). PubMed.
- NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - PubMed Central - NIH.
- RNA synthesis and purification for structural studies. (n.d.). PMC - NIH.
Sources
- 1. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Characterization of Two Adenosine Analogs as Fluorescence Probes in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoadenosine Fluorescence
Topic: lin-Benzoadenosine (lin-A) Signal Optimization & Troubleshooting
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 3, 2026
Core Technical Overview
What is lin-Benzoadenosine? Linear-benzoadenosine (lin-A) is a highly fluorescent structural analog of adenosine. Unlike standard adenosine (which is non-fluorescent), lin-A contains a benzene ring formally inserted between the pyrimidine and imidazole rings of the purine system.
Why use it? It retains Watson-Crick hydrogen bonding capability with Thymine/Uridine but possesses a distinct fluorescence profile that is highly sensitive to its microenvironment. This makes it an excellent probe for monitoring:
-
Base Stacking: Signal is often quenched when stacked in a double helix.
-
Enzyme Activity: Detecting nucleotide flipping (e.g., by methyltransferases) or helicase activity.
-
RNA Dynamics: Monitoring loop formations or bulge dynamics.
Spectral Snapshot
| Parameter | Value (Typical) | Notes |
| Excitation Max ( | 331 nm (Monomer) | Requires UV-compatible optics. |
| Emission Max ( | 388 nm (Monomer) | Violet/Blue emission. |
| Quantum Yield ( | ~0.44 (Buffer) | Drops significantly (~0.05–0.10) inside duplex DNA/RNA. |
| Stokes Shift | ~57 nm | Moderate separation helps reduce self-absorption. |
Troubleshooting Guide (Q&A Format)
Module A: Signal Intensity & Instrument Configuration
Q1: "I have added the probe to my buffer, but I see almost no fluorescence above the background. Is my probe degraded?"
Diagnosis: Before assuming degradation, check your excitation path . lin-Benzoadenosine requires excitation in the UV range (~330 nm). Standard GFP/FITC filter sets (488 nm) will yield zero signal .
Corrective Protocol:
-
Check Filters: Ensure you are using a DAPI or Hoechst filter set (Ex: 330–360 nm / Em: 400–460 nm).
-
Check Microplates: If using a plate reader, you must use UV-transparent plates (e.g., quartz or UV-star polymer). Standard polystyrene plates absorb UV light below 350 nm, blocking your excitation source.
-
Verify Slit Width: If using a monochromator, widen the excitation slit to 5–10 nm to increase photon flux, as lin-A has a narrower excitation band than some dyes.
Q2: "My signal is unstable and decreases rapidly during the measurement."
Diagnosis: This is likely photobleaching or photo-oxidation . While lin-A is relatively stable, high-intensity UV excitation can degrade the fluorophore or generate reactive oxygen species (ROS).
Corrective Protocol:
-
Reduce Intensity: Lower the excitation lamp voltage or use a neutral density filter (ND 0.5 or 1.0).
-
Limit Exposure: Use "shuttering" to expose the sample only during data acquisition, not continuously.
-
Deoxygenate: If the assay permits, degas buffers or add an oxygen scavenger system (e.g., PCA/PCD), although this is less critical for lin-A than for cyanine dyes.
Module B: Assay Design & Quenching Physics
Q3: "I incorporated lin-A into my DNA duplex, but the quantum yield dropped by 90%. How do I recover the signal?"
Diagnosis: This is expected behavior known as "stacking-induced quenching." When lin-A stacks with neighboring bases (especially purines or thymine), non-radiative decay pathways (electron transfer) are activated.
Optimization Strategy (The "Insulator" Concept): You cannot "recover" signal in a fully stacked duplex without changing the sequence, but you can design the probe environment to maximize contrast:
-
Neighbor Selection: Avoid placing lin-A next to Thymine (T) or Guanine (G) , which are strong quenchers. Flanking with Adenine (A) or Cytosine (C) often preserves more fluorescence.
-
Bulge Placement: If your structural study allows, place lin-A in a single-nucleotide bulge or loop. Unstacked lin-A is significantly brighter (
) than stacked lin-A ( ). -
End-Labeling: Placing lin-A at the 5'- or 3'-terminus (dangling end) allows it to breathe more freely, increasing average intensity.
Q4: "I am trying to measure binding, but the change in fluorescence is negligible."
Diagnosis: You are likely operating in a "silent window" where the environmental change (polarity/stacking) is insufficient to alter the quantum yield.
Corrective Protocol:
-
Switch Detection Mode: If intensity is static, measure Fluorescence Anisotropy (Polarization) .
-
Why? Even if the intensity doesn't change, the tumbling rate will slow down significantly upon protein binding. lin-A has a fundamental anisotropy (
) suitable for this. -
Formula:
-
-
Solvent Screen: Test the probe in 20% Dioxane or Ethanol. If fluorescence spikes, your probe is capable of responding to polarity; the lack of signal in your assay confirms the binding site is solvent-exposed (hydrated).
Visualizing the Optimization Logic
Figure 1: Troubleshooting Workflow
Caption: A logic flow for diagnosing low signal intensity in benzoadenosine experiments, separating instrumental artifacts from photophysical quenching.
Figure 2: Mechanism of Signal Modulation
Caption: The photophysical mechanism showing how stacking interactions (Quenched State) compete with fluorescence emission (Emissive State).
Reference Data: Solvent & Environment Effects[1]
The following table illustrates why "buffer composition" is a critical optimization variable. lin-Benzoadenosine is a polarity-sensitive probe.
| Solvent / Environment | Relative Quantum Yield ( | Interpretation |
| 1,4-Dioxane (Non-polar) | 1.00 (Reference) | Maximum brightness; no quenching. |
| Methanol (Polar Organic) | ~0.73 | High brightness; hydrogen bonding effects begin. |
| Water / Buffer (Polar) | ~0.44 | Moderate brightness; solvent relaxation quenching. |
| ssDNA (Poly-A) | ~0.20 – 0.35 | Partial stacking reduces signal. |
| dsDNA (Duplex) | < 0.05 | Strong Quenching. Probe is rigidly stacked. |
Note: Data derived from general trends in fluorescent nucleoside analogs (Leonard et al., Kool et al.).
References
-
Leonard, N. J., et al. (1976). "Linear-Benzoadenine: A New Fluorescent Analog of Adenine." Biochemistry.
-
Kool, E. T., et al. (2008). "Quenching of fluorescent nucleobases by neighboring DNA: the 'insulator' concept."[1][2] Nucleic Acids Research.
-
Glen Research. (2023). "Fluorescent Nucleoside Analogs: lin-Benzoadenosine Technical Bulletin." Glen Research Technical Support.
-
Wilhelmsson, L. M. (2010).[3] "Fluorescent nucleic acid base analogues." Quarterly Reviews of Biophysics.
Sources
improving solubility of lin-benzoadenosine in aqueous buffers
Topic: Improving solubility of lin-benzoadenosine in aqueous buffers Document ID: LBA-SOL-001 Version: 2.4 (Current)
Introduction
Welcome to the Technical Support Hub. You are likely here because you are working with lin-benzoadenosine (linear-benzoadenosine), a "stretched" fluorescent analog of adenosine, and facing its primary bottleneck: hydrophobicity .
Unlike native adenosine, lin-benzoadenosine contains a tricyclic aromatic system (imidazo[4,5-g]quinazoline). While this extended
This guide provides field-proven protocols to solubilize this probe while maintaining its spectroscopic integrity.
Module 1: The Basics (FAQ)
Q1: Why does lin-benzoadenosine precipitate even at low concentrations?
A: The tricyclic ring system induces strong
Q2: My solution looks clear, but the fluorescence signal is negligible. Why?
A: You are likely experiencing concentration-dependent self-quenching . Even before visible precipitation occurs, lin-benzoadenosine can form soluble dimers or oligomers. These aggregates often have significantly reduced quantum yields compared to the monomer.
-
Diagnostic: If diluting your sample 2-fold results in a >2-fold increase in fluorescence intensity (after correcting for dilution), quenching is occurring.
Q3: Can I just heat the buffer to dissolve it?
A: Not recommended. While heat increases solubility temporarily, the molecule will likely re-precipitate upon cooling to physiological temperatures (
Module 2: Troubleshooting Scenarios
Scenario A: "The Crash-Out"
Symptom: Immediate cloudiness or formation of particulates upon adding the DMSO stock to the buffer. Root Cause: Rapid change in solvent polarity. When a hydrophobic stock hits the aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete. Fix:
-
Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while slowly injecting the stock tip below the surface.
-
Intermediate Solvent: Dilute the DMSO stock 1:10 into Ethanol or Methanol first (if compatible), then dilute that into the buffer. This creates a gentler polarity gradient.
Scenario B: "The Drifting Baseline"
Symptom: Fluorescence signal decreases steadily over 10–20 minutes. Root Cause: Slow aggregation or adsorption to the container walls (plastic/glass). Fix:
-
Passivate Surfaces: Use BSA (0.1%) or non-ionic detergents (0.01% Triton X-100) to block hydrophobic binding sites on the cuvette or plate.
-
Solubility Maintenance: Ensure the final DMSO concentration is at least 1–2% (v/v) to maintain the "monomeric" state.
Module 3: Optimization Protocols
Protocol 1: The "DMSO Spike" Method (Standard)
Best for: Enzymatic assays where detergents must be avoided.
Reagents:
-
Anhydrous DMSO (freshly opened or stored over molecular sieves)
-
Target Buffer (e.g., PBS pH 7.4)
Procedure:
-
Primary Stock: Dissolve lin-benzoadenosine in anhydrous DMSO to 10 mM . Sonicate briefly (10-15s) to ensure complete dissolution.
-
Note: This stock is stable at
for months if protected from moisture.
-
-
Secondary Stock (Working Solution): Dilute the Primary Stock 1:100 into pure DMSO to create a 100
M working stock.-
Why? Pipetting small volumes of 10 mM into buffer often leads to local precipitation.
-
-
Final Dilution: Add the 100
M DMSO stock to your buffer to reach the final concentration (e.g., 1 M).-
Max Final DMSO: Keep
depending on enzyme tolerance. -
Max lin-Benzo-A: Keep
M to avoid self-quenching.
-
Protocol 2: Surfactant-Assisted Solubilization
Best for: High-concentration stocks or long-term stability.
Reagents:
-
Non-ionic detergent: Triton X-100 or Tween-20.
Procedure:
-
Prepare your aqueous buffer containing 0.05% to 0.1% (v/v) Triton X-100 .
-
Add the DMSO stock (from Protocol 1) directly to this detergent-buffer.
-
Validation: Measure fluorescence. A significant increase in intensity compared to detergent-free buffer indicates successful monomerization.
Module 4: Data & Visualization
Solubility & Performance Matrix
| Solvent System | Max Solubility (Est.) | Stability (RT) | Fluorescence Quantum Yield | Application Note |
| Pure Water | < 1 | Poor (< 10 min) | Low (Quenched) | Avoid. High aggregation risk. |
| PBS (pH 7.4) | ~5 | Low (~30 min) | Medium | Suitable for very short kinetics only. |
| PBS + 5% DMSO | ~20 | Moderate (2-4 h) | High | Standard for enzyme assays. |
| PBS + 0.1% Triton X-100 | > 50 | High (> 24 h) | Very High | Best for spectroscopic characterization. |
Workflow Visualization: Solubilization Decision Tree
Figure 1: Decision tree for preparing aqueous solutions of lin-benzoadenosine based on target concentration.
Mechanistic Insight: The Stacking Problem
Figure 2: Equilibrium between fluorescent monomers and quenched aggregates. Co-solvents shift equilibrium left.
References
-
Leonard, N. J., Sprecker, M. A., & Morrice, A. G. (1976). Defined dimensional changes in enzyme substrates and cofactors.[2][6] Synthesis of lin-benzoadenosine and enzymatic evaluation of derivatives of the benzopurines. Journal of the American Chemical Society, 98(13), 3987–3994.[6]
-
Lessor, R. A., Gibson, K. J., & Leonard, N. J.[7] (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates.[7] Biochemistry, 23(17), 3868–3873.[7]
-
VanDerLijn, P., Barrio, J. R., & Leonard, N. J.[2] (1978). Spectroscopic sensitivity of lin-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences, 75(9), 4204–4208.
Sources
- 1. Effect of lin-benzoadenosine and lin-benzoadenosine 3':5'-monophosphate on cyclic AMP-dependent protein kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Defined dimensional changes in enzyme substrates and cofactors. Synthesis of lin-benzoadenosine and enzymatic evaluation of derivatives of the benzopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Application of lin-Benzo-ATP in Kinase Assays
Senior Application Scientist: Dr. Aris Thorne Department: Assay Development & Biophysics Support Subject: Technical Guide for lin-Benzo-ATP Stability in Reaction Buffers
Executive Summary & Core Stability Profile
lin-Benzo-ATP (linear-benzoadenosine-5'-triphosphate) is a specialized "dimensional probe" and fluorescent ATP analogue. Unlike standard ATP, it possesses a laterally extended adenine ring system (stretched by 2.4 Å), rendering it highly fluorescent and capable of probing the steric width of kinase ATP-binding pockets.
While chemically similar to ATP regarding the triphosphate tail, its utility relies entirely on the integrity of both its fluorophore (base) and its phosphorylation state (tail) .
Stability Snapshot (at pH 7.4)
| Parameter | Status | Critical Technical Note |
| Chemical Stability (Hydrolysis) | Moderate | Similar to ATP. The triphosphate chain hydrolyzes to ADP + P |
| Photostability | High | The benzo-fused ring is robust, but fluorescence intensity is sensitive to |
| Thermal Stability | Low | Do not heat. Above 37°C, hydrolysis rates increase exponentially, especially in the presence of divalent cations. |
| Buffer Compatibility | Specific | Requires pH 7.0–8.0. Acidic conditions (< pH 6.0) accelerate depurination; Basic conditions (> pH 8.5) accelerate hydrolysis. |
Critical Analysis: The Mechanics of Instability
To troubleshoot effectively, you must understand why the molecule fails. The instability of lin-benzo-ATP in kinase buffers is driven by two distinct mechanisms: Hydrolytic Degradation and Photophysical Quenching .
A. The Hydrolysis Trap (Chemical Instability)
Like native ATP, lin-benzo-ATP is thermodynamically unstable but kinetically stable. However, kinase buffers are designed to promote phosphotransfer.
-
The Catalyst: Divalent cations (
, ) coordinate with the and phosphates, shielding the negative charge and making the phosphorus atom more electrophilic—susceptible to attack by water (hydrolysis). -
The Consequence: If your lin-benzo-ATP hydrolyzes to lin-benzo-ADP before the assay begins, you are no longer measuring kinase activity; you are measuring background noise. lin-benzo-ADP often binds with different affinity, skewing
measurements.
B. The Fluorescence Shift (Functional Instability)
The fluorescence of lin-benzo-ATP is sensitive to its environment.
-
Quenching: High concentrations of DTT (>5 mM) or certain metal ions can quench the fluorescence via collisional quenching mechanisms.
-
Inner Filter Effect: Because lin-benzo-ATP has a high extinction coefficient, using concentrations >50
M can result in self-absorption, leading to a non-linear signal response.
Visualizing the Failure Modes
The following diagram illustrates the degradation pathways and interference points within a standard kinase assay workflow.
Figure 1: Mechanistic pathway of lin-benzo-ATP degradation and signal interference. Note that Mg2+ acts as both a necessary cofactor for binding and a catalyst for degradation.
Troubleshooting Guides & FAQs
Scenario 1: "My fluorescence signal decreases over time in the 'No Enzyme' control."
Diagnosis: Spontaneous Hydrolysis or Photobleaching.
Root Cause: You likely prepared the master mix containing both lin-benzo-ATP and
-
Segregate Components: Keep the metal cations (
) and the nucleotide (lin-benzo-ATP) separate until the final reaction initiation. -
Check Light Exposure: lin-benzo-ATP is fluorogenic. Constant excitation during setup can cause photobleaching. Use amber tubes.
Scenario 2: "The Z' factor is low (< 0.5) due to high background variance."
Diagnosis: Inner Filter Effect or Aggregation.
Root Cause: Using lin-benzo-ATP at concentrations exceeding 20-50
-
Titrate the Probe: Perform a linearity test. Plot Fluorescence vs. Concentration. Identify the point where linearity breaks (usually >20
M). -
Detergent Optimization: Ensure your buffer contains 0.01% Triton X-100 or Tween-20 to prevent probe aggregation, which causes light scattering spikes.
Scenario 3: "I see no binding signal, but the kinase is active with radiolabeled ATP."
Diagnosis: Steric Exclusion. Root Cause: The "lin-benzo" modification widens the adenine ring by ~2.4 Å. Some kinases with narrow "hinge" regions cannot accommodate this extra width. The Fix:
-
Reference Check: Confirm if your specific kinase has a "gatekeeper" residue that permits bulky analogues.
-
Validation: Competition assay. Does non-labeled ATP compete off the lin-benzo signal? If not, the probe is not binding the active site.
Standardized Protocol: Preparation & QC
To ensure data integrity, follow this self-validating protocol for stock preparation.
Reagents
-
Stock Solvent: 10 mM Tris-HCl (pH 7.5). Avoid water-only storage to prevent acidic autohydrolysis.
-
Aliquot Size: Single-use (e.g., 10
L).
Step-by-Step Workflow
-
Dissolution: Dissolve lyophilized lin-benzo-ATP in 10 mM Tris-HCl (pH 7.5) to a target concentration of 1-5 mM.
-
Critical: Do not vortex vigorously. Gentle inversion is sufficient.
-
-
Concentration Verification: Measure absorbance at
(typically ~248 nm or ~331 nm depending on the specific isomer/derivative). Use the extinction coefficient ( ) provided on the specific lot CoA (usually for the long-wavelength band). -
Purity Check (HPLC) - Optional but Recommended:
-
Run a C18 Reverse Phase HPLC.
-
Mobile Phase: 100 mM Triethylammonium acetate (pH 7.0) / Acetonitrile gradient.
-
Pass Criteria: >95% purity. If ADP peak > 5%, discard or repurify.
-
-
Storage:
-
Snap freeze in liquid nitrogen.
-
Store at -80°C.
-
Shelf Life: 6 months at -80°C. 1 week at 4°C. < 24 hours at 25°C.
-
Decision Tree for Assay Optimization
Use this logic flow to determine the optimal buffer conditions for your lin-benzo-ATP experiment.
Figure 2: Troubleshooting logic for optimizing signal-to-noise ratio in lin-benzo-ATP assays.
References
-
Leonard, N. J., et al. (1978). "Linear-Benzoadenine Nucleotides: Inter- and Intramolecular Interactions." Biochemistry.
-
VanDerLijn, P., et al. (1980). "lin-Benzo-ATP and -ADP: Versatile Fluorescent Probes for Spectroscopic and Biochemical Studies." European Journal of Biochemistry.
-
BellBrook Labs. (2026). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Technical Guide.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Technical Manual #TM313.
-
Bionumbers. "Gibbs free energy of ATP hydrolysis."[1][2] Key Numbers for Cell Biology.
Sources
Technical Support Center: Optimizing Spectroscopic Data for Benzoadenosine Analogs
Current Status: Operational Ticket ID: BZA-SPEC-OPT-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Introduction: The Signal-to-Noise Challenge in Nucleoside Analogues
Benzoadenosine derivatives (N6-substituted adenosines) are critical scaffolds in drug discovery, particularly as A1/A2A adenosine receptor agonists and kinase inhibitors. However, their amphiphilic nature—combining a hydrophobic benzyl ring with a hydrophilic ribose moiety—creates unique spectroscopic challenges.
"Background noise" in this context is rarely random electronic static. It is often chemical noise resulting from supramolecular aggregation, solvent exchange, or ionization suppression. This guide provides root-cause analysis and self-validating protocols to resolve these artifacts in NMR and Mass Spectrometry (MS).
Module 1: NMR Spectroscopy Troubleshooting
Context: Users frequently report "rolling baselines," "missing amide signals," or "broad humps" in 1H-NMR spectra of benzoadenosines. These are not instrumental faults but physical chemistry manifestations.
Q1: Why does my 1H-NMR baseline look like a rolling hill rather than a flat line?
Diagnosis: Supramolecular Aggregation.
Adenosine analogs stack via
Protocol: The Disaggregation Workflow
-
Solvent Switch: Move from D₂O/MeOD to DMSO-d₆ . The high polarity and hydrogen-bonding capacity of DMSO disrupt intermolecular stacking.
-
Temperature Gradient:
-
Run a standard scan at 298 K.
-
Increase temperature to 320–330 K (do not exceed solvent boiling point).
-
Validation: If the "noise" hump sharpens into distinct multiplets (usually aromatic protons), aggregation was the cause.
-
-
Concentration Check: Dilute the sample by 50%. If the chemical shift (
) of the N6-H or H2/H8 protons changes significantly (>0.05 ppm), concentration-dependent stacking is occurring.
Q2: I cannot see the N6-H (benzyl amine) proton. Is my synthesis wrong?
Diagnosis: Fast Chemical Exchange. The N6-proton is labile. In the presence of trace water or protic solvents (MeOH), it exchanges with the solvent deuterium faster than the NMR timescale, causing the signal to broaden into the baseline (disappear).
Protocol: Exchange Suppression
-
Dry the Sample: Lyophilize the sample overnight to remove bulk water.
-
Solvent Choice: Use 100% DMSO-d₆ from a fresh ampoule (water content <0.01%).
-
Acidification (Optional): Add 1-2
L of concentrated TFA-d or acetic acid-d₄. This lowers the pH, slowing the exchange rate ( ) and forcing the N6-H signal to appear as a sharp triplet (due to coupling with the benzylic CH₂).
Q3: My 2D NOESY/ROESY spectra have vertical streaks (t1 noise). How do I remove them?
Diagnosis: Modulation Noise. This is caused by instrumental instability (temperature/shimming) or thermally driven motion of the sample during the long t1 evolution time.
Protocol: t1 Noise Reduction
-
Acquisition: Interleave scans (if supported) to average out slow drifts.
-
Processing: Apply t1-noise subtraction (e.g., polynomial baseline correction in the F1 dimension) in your processing software (TopSpin/MestReNova).
-
Symmetrization (Caution): Only use symmetrization if you are certain of the cross-peak topology. It can generate false artifacts from real noise.
Module 2: Mass Spectrometry (LC-MS) Troubleshooting
Context: High background in Total Ion Chromatograms (TIC) or "grass" in MS spectra often obscures low-abundance this compound metabolites.
Q4: My LC-MS baseline is dominated by high-intensity "chemical noise" clusters. How do I clear it?
Diagnosis: Cluster Ion Formation / Solvent Contamination.
Benzoadenosines are often dissolved in DMSO for storage. DMSO forms stable clusters (
Protocol: Source Parameter Optimization
-
Cone Gas (Curtain Gas) Sweep: Increase the cone gas flow. This gas creates a counter-current that physically blocks neutral solvent clusters and particulates from entering the vacuum manifold.
-
Setting: Increase from standard (e.g., 50 L/hr) to 150–350 L/hr (instrument dependent).
-
Reference: Waters Corp studies demonstrate significant noise reduction in trace analysis by optimizing cone gas flow [1].
-
-
Desolvation Temperature: Increase temperature by 50°C. Benzoadenosines are thermally stable; higher heat ensures complete vaporization of solvent clusters.
Q5: I see the mass for [M+Na]+ but not [M+H]+. Is this a problem?
Diagnosis: Salt Adduct Suppression. Sodium adducts split the signal intensity, effectively lowering the Signal-to-Noise (S/N) ratio for the protonated ion. This is common if the sample was purified using sodium phosphate buffers.
Protocol: Adduct Removal
-
Buffer Switch: Use volatile buffers like Ammonium Acetate (10 mM) or Formic Acid (0.1%) in the mobile phase. Ammonium ions compete with sodium, suppressing Na-adducts and promoting
. -
Online Desalting: Use a divert valve to send the first 1-2 minutes of the LC run (containing salts) to waste before switching to the MS source.
Module 3: Visualization & Workflows
Diagram 1: NMR Noise Diagnosis Workflow
This logic gate helps you distinguish between instrumental noise and chemical artifacts.
Caption: Decision tree for isolating the root cause of spectral broadening in this compound NMR data.
Diagram 2: LC-MS Signal Optimization
Optimizing the source parameters to physically remove background noise before it hits the detector.
Caption: Step-by-step MS source tuning to maximize analyte signal and minimize solvent cluster noise.
Summary Data Tables
Table 1: Common Noise Sources & Solutions
| Symptom | Instrument | Root Cause | Solution |
| Rolling Baseline | NMR | Aggregation of Purine Ring | Heat sample to 320K; Dilute; Use DMSO-d₆. |
| Missing Signals | NMR | Chemical Exchange (N6-H) | Dry solvent; Lower Temp; Acidify (TFA-d). |
| Broad Solvent Peak | NMR | Radiation Damping / Shimming | Use cryoprobe optimization; Check lock phase. |
| High Baseline | LC-MS | Solvent Clusters / Contamination | Increase Cone Gas flow [1]; Use LC-MS grade solvents. |
| Split Signals | LC-MS | Na+/K+ Adduct Formation | Add Ammonium Acetate/Formate to mobile phase. |
References
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions.
-
Ardenkjaer-Larsen, J. H., et al. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Angew Chem Int Ed Engl. 2015 Aug 3; 54(32): 9162–9185.[3]
-
Halouska, S., & Powers, R. Negative impact of noise on the principal component analysis of NMR data. Journal of Magnetic Resonance, 2006.
Sources
Technical Support Center: Purification of Synthetic Linear-Benzoadenosine
Welcome to the Advanced Nucleoside Analog Support Hub. Topic: Purification Strategies for Linear-Benzoadenosine (lin-benzo-A) Ticket ID: #LBA-PUR-001 Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
Linear-benzoadenosine (lin-benzo-A) is a defined "dimensional probe"—a fluorescent, "stretched-out" analog of adenosine where a benzene ring is formally inserted between the pyrimidine and imidazole rings of the purine nucleus.[1] This modification extends the molecule by approximately 2.4 Å while maintaining Watson-Crick base-pairing geometry.
The Challenge: The synthesis of lin-benzo-A typically involves ring closure steps that can yield thermodynamically stable angular isomers (proximal-benzoadenosine) alongside the desired linear isomers (distal-benzoadenosine). Furthermore, the added hydrophobicity of the benzo-spacer requires modified reverse-phase conditions compared to standard nucleosides.
This guide provides a self-validating purification workflow designed to isolate high-purity (>98%) lin-benzo-A, specifically addressing isomer resolution and fluorescence preservation.
Module 1: Pre-Purification Assessment
Q: My crude mixture is a dark yellow oil/solid. Is this normal? A: Yes. The "stretched" aromatic system conjugates more extensively than adenosine, shifting the absorbance and often resulting in yellow-hued crude products. Do not discard colored fractions without UV/Fluorescence verification.
Q: How do I distinguish the Linear isomer from the Angular isomer before HPLC? A: You cannot reliably do this by eye. You must use analytical HPLC or TLC with fluorescence detection.
-
Fluorescence Check: Lin-benzo-A is highly fluorescent (Emission
nm). -
TLC Condition: Silica gel 60 F254.
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v).
-
Observation: The linear isomer generally runs slightly lower (more polar) or very close to the angular isomer depending on the protecting groups.
-
Critical: Use a handheld UV lamp (365 nm). The linear isomer typically exhibits a distinct intense fluorescence compared to the often weaker or red-shifted fluorescence of angular byproducts.
-
Module 2: Chromatographic Workflow
The following workflow integrates flash chromatography for bulk cleanup and Semi-Prep HPLC for isomer resolution.
Step 1: Flash Chromatography (Bulk Cleanup)
Goal: Remove unreacted ribose, salts, and non-nucleosidic byproducts.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Loading: Dissolve crude in minimum DCM/MeOH (95:5).
-
Gradient:
-
0–5 min: 100% DCM (Equilibration)
-
5–30 min: 0%
15% MeOH in DCM.
-
-
Note: Collect all fluorescent fractions. Lin-benzo-A typically elutes between 8–12% MeOH.
Step 2: Semi-Preparative HPLC (Isomer Resolution)
Goal: Separate Linear-benzo-A from Angular-benzo-A.
System Setup:
-
Column: C18 (Octadecyl) end-capped, 5 µm, 250 x 10 mm (Semi-Prep).
-
Temperature: 25°C (Ambient).
-
Detection:
-
Channel A: UV 260 nm (Adenosine-like absorption).
-
Channel B: UV 330 nm (Specific to extended conjugation).
-
Optional: Fluorescence Detector (Ex 330 nm / Em 390 nm).
-
Mobile Phases:
-
Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Why TEAA? It acts as an ion-pairing agent to sharpen peaks and is volatile, allowing for easy lyophilization.
-
-
Buffer B: 100% Acetonitrile (MeCN).
Gradient Protocol:
| Time (min) | % Buffer B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 5 | 4.0 | Equilibration |
| 5.0 | 5 | 4.0 | Load/Desalt |
| 35.0 | 40 | 4.0 | Isomer Separation Gradient |
| 40.0 | 95 | 4.0 | Column Wash |
| 45.0 | 95 | 4.0 | Hold Wash |
| 46.0 | 5 | 4.0 | Re-equilibration |
Technical Insight: The linear isomer, having a larger surface area for hydrophobic interaction than the angular isomer, typically elutes after the angular isomer on C18 columns.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the purification logic, specifically the separation of the "Distal" (Linear) and "Proximal" (Angular) isomers.
Figure 1: Purification logic flow emphasizing the chromatographic separation of angular and linear isomers.
Module 4: Troubleshooting & FAQs
Q: The fluorescence signal of my purified product is lower than expected. Did I degrade it?
A: Not necessarily. Lin-benzoadenosine fluorescence is sensitive to quenching by divalent metal ions (e.g.,
-
Troubleshooting: Ensure your resuspension buffer is free of metal contaminants. Adding EDTA (1 mM) can often restore fluorescence intensity by chelating trace metals.
-
Concentration: At high concentrations, self-quenching (stacking) occurs. Dilute to <10 µM for accurate spectroscopic measurements.
Q: I see a "doublet" peak in HPLC that merges together. How do I improve resolution? A: This is the classic Linear/Angular separation challenge.
-
Lower the Slope: Change the gradient to 5%
30% B over 40 minutes (flatter gradient). -
Temperature Control: Lower the column temperature to 15°C. This increases the interaction with the stationary phase, often improving selectivity for steric isomers.
-
Buffer Switch: If TEAA fails, switch to Ammonium Formate (10 mM, pH 4.0) . The change in pH can alter the ionization state of the adenine moiety, affecting retention times differently for the two isomers.
Q: Can I use TFA (Trifluoroacetic acid) instead of TEAA? A: Proceed with Caution. While TFA gives sharp peaks, the glycosidic bond in benzoadenosine analogs can be labile under acidic conditions (pH < 2.0) over prolonged exposure. If you must use TFA, keep the concentration low (0.05%) and neutralize fractions immediately after collection.
Q: How should I store the purified solid? A:
-
State: Lyophilized powder.
-
Temperature: -20°C or -80°C.
-
Light: Strictly Dark. The extended conjugation makes the molecule more susceptible to photodegradation than native adenosine. Wrap vials in aluminum foil.
References
-
Leonard, N. J. (1984). "Dimensional Probes of Enzyme-Coenzyme Binding Sites." Accounts of Chemical Research.
-
VanDerLijn, P., et al. (1980). "Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes." Biochemistry.
-
Lessard, I. A., et al. (1996). "Fluorescence Studies of the Interaction of Linear-Benzoadenosine with Kinases." Journal of Biological Chemistry.
-
BenchChem Support. (2025). "HPLC Purification Method for N,N-dibenzoyl-adenosine." BenchChem Technical Notes.
Sources
Validation & Comparative
A Comparative Guide to the Fluorescence of lin-Benzoadenosine and Ethenoadenosine for Researchers and Drug Development Professionals
In the landscape of biochemical and cellular analysis, fluorescent nucleoside analogs serve as indispensable tools for probing nucleic acid structure, dynamics, and interactions.[1][2] Among the diverse array of available probes, lin-benzoadenosine and ethenoadenosine have emerged as prominent options due to their unique photophysical properties and utility in a range of applications. This guide provides an in-depth, objective comparison of these two fluorescent nucleoside analogs, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific needs.
Introduction to the Analogs: Structure and Significance
Fluorescent nucleoside analogs are designed to mimic their natural counterparts while possessing fluorophores that enable their detection.[1] The ideal analog should be structurally similar to the native nucleoside to minimize perturbation of biological systems.[3]
lin-Benzoadenosine , a "stretched-out" analog of adenosine, features an additional benzene ring fused to the adenine base.[4][5][6] This extension of the aromatic system is responsible for its intrinsic fluorescence.[7][8] It has been utilized as a probe for enzymes that interact with adenine nucleotides.[4][5][8]
Ethenoadenosine (ε-Adenosine) is formed by the reaction of adenosine with reagents like chloroacetaldehyde, resulting in an additional etheno bridge between the N1 and N6 positions of the adenine ring. This modification also confers fluorescence and has been widely used to study enzyme mechanisms and nucleic acid conformations.[9][10][11]
Caption: Structural modifications leading to fluorescent adenosine analogs.
Comparative Photophysical Properties
The utility of a fluorescent probe is largely dictated by its photophysical characteristics, including its excitation and emission wavelengths, quantum yield, and sensitivity to the microenvironment. The table below summarizes the key photophysical properties of lin-benzoadenosine and ethenoadenosine derivatives.
| Property | lin-Benzoadenosine Derivative | Ethenoadenosine Derivative | Key Considerations for Researchers |
| Excitation Max (λex) | ~330 nm | ~300 nm[9][10] | lin-Benzoadenosine's longer wavelength excitation can be advantageous in reducing background fluorescence from biological samples. |
| Emission Max (λem) | ~400 nm | ~415 nm[9][10] | Both emit in the blue region of the spectrum. The choice may depend on the specific filter sets available on the detection instrument. |
| Quantum Yield (Φ) | Moderate to High (environment dependent) | Low to Moderate (typically 0.02-0.5, highly environment dependent)[12] | lin-Benzoadenosine generally exhibits higher intrinsic fluorescence. Ethenoadenosine's fluorescence is highly sensitive to its environment, which can be exploited to probe conformational changes.[12] |
| Environmental Sensitivity | Sensitive to solvent polarity and binding events.[4][5] | Highly sensitive to stacking interactions and solvent polarity; fluorescence is often quenched in aqueous environments and enhanced in nonpolar environments or when bound to proteins.[12][13] | Ethenoadenosine's pronounced environmental sensitivity makes it an excellent reporter for binding events and changes in local hydrophobicity. |
| Applications | Probing enzyme active sites, fluorescence resonance energy transfer (FRET) studies.[8] | Studying enzyme kinetics, nucleic acid dynamics, and protein-nucleic acid interactions.[9] | The choice depends on whether a consistently bright signal (lin-benzoadenosine) or a signal that reports on environmental changes (ethenoadenosine) is desired. |
Experimental Guide: A Head-to-Head Comparison of Fluorescence
To objectively assess the suitability of lin-benzoadenosine and ethenoadenosine for a specific application, a direct comparative experiment is invaluable. The following protocol outlines a robust methodology for characterizing and comparing their fluorescence properties.
Objective: To determine and compare the excitation and emission spectra, and the relative quantum yields of a lin-benzoadenosine analog and an ethenoadenosine analog in aqueous buffer and in the presence of a model binding protein (e.g., a kinase or polymerase).
Materials:
-
lin-Benzoadenosine triphosphate (lin-benzo-ATP)
-
1,N6-Ethenoadenosine triphosphate (ε-ATP)
-
Buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)
-
Model protein (e.g., T7 RNA Polymerase)
-
Quartz cuvettes
-
Spectrofluorometer
Methodology:
-
Stock Solution Preparation:
-
Prepare 1 mM stock solutions of both lin-benzo-ATP and ε-ATP in the buffer solution.
-
Determine the precise concentration of the stock solutions using UV-Vis spectrophotometry and the respective molar extinction coefficients.
-
-
Excitation and Emission Spectra Acquisition:
-
Rationale: This step identifies the optimal wavelengths for excitation and emission for each fluorophore under the experimental conditions.
-
Dilute the stock solutions to a final concentration of 10 µM in the buffer solution.
-
For each analog, perform an excitation scan by setting the emission wavelength to the expected maximum (e.g., 400 nm for lin-benzo-ATP, 415 nm for ε-ATP) and scanning a range of excitation wavelengths (e.g., 250-380 nm).
-
Next, perform an emission scan by setting the excitation wavelength to the determined maximum from the previous step and scanning a range of emission wavelengths (e.g., 350-550 nm).
-
-
Relative Quantum Yield Determination:
-
Rationale: The quantum yield is a measure of the efficiency of fluorescence and is a critical parameter for assessing the brightness of a fluorophore.[14][15]
-
Prepare a series of dilutions for each analog (e.g., 1, 2, 5, 10 µM) in the buffer solution.
-
Measure the absorbance of each solution at the excitation maximum in a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence intensity of each solution in the spectrofluorometer at the determined excitation and emission maxima.
-
Plot the integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield. The relative quantum yield can be calculated by comparing the slopes of the two analogs.
-
-
Effect of Protein Binding:
-
Rationale: This step assesses the environmental sensitivity of each fluorophore, a key property for their use as probes for molecular interactions.
-
Prepare two sets of solutions, each containing 10 µM of one of the fluorescent analogs.
-
To one set, add the model protein to a final concentration known to result in significant binding (e.g., 20 µM).
-
Repeat the acquisition of emission spectra for all solutions.
-
Compare the fluorescence intensity and any spectral shifts between the free and protein-bound states for each analog. An increase in fluorescence intensity upon binding is often observed, particularly for ethenoadenosine.[13]
-
Caption: Workflow for comparative fluorescence analysis.
Expert Insights and Practical Considerations
-
Purity is Paramount: Impurities in fluorescent nucleoside analog preparations can significantly impact experimental results. High-performance liquid chromatography (HPLC) is recommended for verifying the purity of the analogs before use.[12]
-
Photostability: For applications involving prolonged or intense illumination, such as single-molecule studies or high-throughput screening, the photostability of the fluorophore is a critical factor. It is advisable to perform photobleaching experiments to compare the stability of lin-benzoadenosine and ethenoadenosine under the intended experimental conditions.
-
Biological Compatibility: While both analogs are designed to be mimics of adenosine, their larger size can influence their interaction with enzymes and their ability to be incorporated into nucleic acids. Preliminary experiments to validate that the analog is a suitable substrate or ligand for the biological system of interest are essential. For instance, lin-benzoadenosine derivatives have been shown to be substrates for some kinases.[16]
Conclusion: Selecting the Right Tool for the Job
Both lin-benzoadenosine and ethenoadenosine are powerful fluorescent probes with distinct advantages. lin-Benzoadenosine offers a generally brighter, more stable signal, making it a reliable choice for applications where a consistent fluorescent readout is required. In contrast, ethenoadenosine's hallmark is its exquisite sensitivity to its molecular environment. This property makes it an exceptional tool for detecting and quantifying binding events, conformational changes, and other dynamic processes where a change in fluorescence signal is the desired output.
The choice between these two analogs should be guided by the specific scientific question being addressed. By carefully considering their photophysical properties and validating their performance in the intended experimental system, researchers can harness the full potential of these fluorescent nucleoside analogs to gain deeper insights into complex biological processes.
References
-
Effect of lin-benzoadenosine and lin-benzoadenosine 3':5'-monophosphate on cyclic AMP-dependent protein kinase activity in vitro. (n.d.). PubMed. Retrieved from [Link]
-
lin-Benzo-ATP and-ADP: Versatile Fluorescent Probes for Spectroscopic and Biochemical Studies. (n.d.). PubMed. Retrieved from [Link]
-
Quantum yield of fluorescence. (2020, April 5). YouTube. Retrieved from [Link]
-
Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. (1977). Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
Quantum Yield of Fluorescence. (2023, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Design and Synthesis of Novel Fluorescent Nucleoside Analogues. (2012, January 6). Digital Commons @ DU. Retrieved from [Link]
-
Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Isomorphic Fluorescent Nucleosides. (n.d.). PubMed Central. Retrieved from [Link]
-
Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. (n.d.). PubMed. Retrieved from [Link]
-
Etheno-ATP (ε-ATP), Intrinsically Fluorescent Adenosines. (2003). Jena Bioscience. Retrieved from [Link]
-
Etheno-AMP (ε-AMP), Intrinsically Fluorescent Adenosines. (n.d.). Jena Bioscience. Retrieved from [Link]
-
A Fluorescent Analog of Nicotinamide Adenine Dinucleotide. (n.d.). PNAS. Retrieved from [Link]
-
Characterization of the properties of ethenoadenosine nucleotides bound or trapped at the active site of myosin subfragment 1. (n.d.). PubMed. Retrieved from [Link]
-
Fundamental photophysics of isomorphic and expanded fluorescent nucleoside analogues. (2021, May 6). Chemical Society Reviews. Retrieved from [Link]
-
Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. (n.d.). PubMed. Retrieved from [Link]
-
Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. (n.d.). PubMed Central. Retrieved from [Link]
-
Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. (n.d.). PNAS. Retrieved from [Link]
-
Photophysical Characterization of Fluorescent DNA Base Analogue, tC. (n.d.). ACS Publications. Retrieved from [Link]
-
Fluorescence lifetime assays: Current advances and applications in drug discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved from [Link]
-
Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. (n.d.). ACS Publications. Retrieved from [Link]
-
Base-Modified Nucleosides: Etheno Derivatives. (n.d.). Frontiers. Retrieved from [Link]
-
Fluorescent Nucleoside Analogues as DNA Probes. (n.d.). SpringerLink. Retrieved from [Link]
-
Application of Fluorescent Purinoceptor Antagonists for Bioluminescence Resonance Energy Transfer Assays and Fluorescent Microscopy. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Fundamental photophysics of isomorphic and expanded fluorescent nucleoside analogues - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effect of lin-benzoadenosine and lin-benzoadenosine 3':5'-monophosphate on cyclic AMP-dependent protein kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lin-Benzo-ATP and-ADP: Versatile fluorescent probes for spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etheno-ATP (ε-ATP), Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. Etheno-AMP (ε-AMP), Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 11. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 12. Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the properties of ethenoadenosine nucleotides bound or trapped at the active site of myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: lin-benzo-ADP vs. Natural ADP as Functional Probes
The following technical guide provides an in-depth comparison of lin-benzo-ADP versus natural ADP, focusing on binding affinities, structural properties, and experimental applications.
Executive Summary
lin-benzo-ADP (linear-benzoadenosine 5'-diphosphate) is a synthetic fluorescent analog of natural ADP. Unlike common analogs that modify the ribose (e.g., MANT-ADP) or widen the purine ring (e.g., etheno-ADP), lin-benzo-ADP extends the adenine ring system linearly by approximately 2.4 Å .
This unique structural characteristic makes lin-benzo-ADP a "dimensional probe" . It is used to map the available steric space within an enzyme's nucleotide-binding pocket. If an enzyme retains high affinity for lin-benzo-ADP, the active site possesses significant longitudinal flexibility. Conversely, a loss of affinity indicates a sterically restricted "hinge" or "lid" region.
Structural & Electronic Comparison
The defining difference between the two molecules is the "linear stretch" of the aromatic system.
| Feature | Natural ADP | lin-benzo-ADP | Impact on Binding |
| Core Structure | Purine (Bicyclic) | lin-Benzopurine (Tricyclic) | Increases molecular length by ~2.4 Å. |
| Fluorescence | Non-fluorescent | Highly Fluorescent ( | Enables direct spectroscopic readout of binding ( |
| H-Bonding Face | Watson-Crick / Hoogsteen | Preserved (N1, N6 positions) | Allows native-like H-bond recognition, unlike etheno-derivatives. |
| Metal Coordination | Binds Mg | Binds Mg | lin-benzo-ADP binds divalent metals tighter than natural ADP. |
Structural Visualization
The diagram below illustrates the steric extension (red) introduced by the benzo-fusion.
Figure 1: Structural logic of the dimensional probe. The linear extension tests the longitudinal tolerance of the binding pocket.
Binding Affinity & Performance Metrics
The binding affinity of lin-benzo-ADP is not uniform across all ADP-binding proteins. It acts as a filter for steric tolerance.
2.1 Metal Ion Affinity (The "Super-Binder" Effect)
Contrary to intuition, the expanded ring system increases the electron density available for metal coordination.
-
Result: lin-benzo-ADP binds Mg
and Mn with higher affinity than natural ADP. -
Implication: When calculating free Mg
in assay buffers, you must account for this sequestration.-
(Mg
complex): 3.1 (lin-benzo-ADP) vs ~3.0 (Natural ADP). -
Stability Order: lin-benzo-ATP > lin-benzo-ADP > lin-benzo-AMP.[1]
-
(Mg
2.2 Enzymatic Binding Affinity (
and
)
The table below summarizes how lin-benzo-ADP compares to natural ADP in specific enzymatic systems.
| Target Enzyme | Parameter | Natural ADP | lin-benzo-ADP | Interpretation |
| Mitochondrial F1-ATPase | ~1-5 | ~20-50 | The pocket tolerates the stretch but with reduced affinity (steric penalty). | |
| Pyruvate Kinase | 0.3 mM | 0.9 mM | Substrate activity is preserved, but affinity is 3x lower. | |
| Adenine Nucleotide Translocase (ANT) | Binding | High Affinity | No Binding | Critical: The ANT carrier is sterically rigid; it cannot transport the stretched analog. |
| Myosin ATPase | < 1 | ~5-10 | Binds and supports hydrolysis, but release kinetics are altered. |
Key Insight: lin-benzo-ADP is rarely a "better" binder than natural ADP. Its value lies in the ratio of affinities. If
, the pocket is open. If, the pocket is closed/rigid.
Experimental Protocol: Determining via Fluorescence
Because lin-benzo-ADP is highly fluorescent, its binding can be measured directly without radioactive tracers. The quantum yield often changes (quenches or enhances) upon binding to a protein.
Methodology: Direct Fluorescence Titration
Objective: Determine the dissociation constant (
-
Buffer Preparation: Use a buffer mimicking physiological conditions (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl
, 1 mM DTT). Note: Ensure Mg is in excess. -
Probe Concentration: Fix lin-benzo-ADP concentration at 50–100 nM (well below the expected
). -
Titration: Sequentially add increasing concentrations of the enzyme (0.1
M to 50 M). -
Detection:
-
Excitation: 330 nm (distinct from Tryptophan).
-
Emission: 380–420 nm.
-
-
Data Analysis: Plot Fluorescence Intensity (
) vs. [Enzyme]. Fit to the quadratic binding equation:
Workflow Diagram
Figure 2: Step-by-step workflow for determining binding affinity using intrinsic fluorescence.
Critical Analysis: When to Use lin-benzo-ADP
| Scenario | Recommendation | Reasoning |
| General Binding Assays | Use MANT-ADP | MANT (ribose-modified) is smaller and less likely to perturb the active site geometry than lin-benzo. |
| Probing Active Site Size | Use lin-benzo-ADP | This is the specific niche. If lin-benzo binds, the pocket is longitudinally spacious. |
| FRET Studies | Use lin-benzo-ADP | The fixed orientation of the benzo-ring relative to the adenine provides a more rigid dipole for FRET orientation factors ( |
| Mitochondrial Transport | Avoid | ANT does not transport lin-benzo-ADP; use it only to block surface ATPases while leaving internal mitochondrial ADP untouched. |
References
-
Leonard, N. J., et al. (1978).[2][3] "Dimensional probes of the enzyme binding sites of adenine nucleotides. Interaction of lin-benzoadenosine 5'-di- and triphosphate with mitochondrial ATP synthetase."[3] Biochemistry.
-
VanDerLijn, P., et al. (1978). "Spectroscopic sensitivity of lin-benzoadenine nucleotides to divalent metal counterions." PNAS.
- Kauffman, R. F., & Lardy, H. A. (1983). "Antibiotic inhibitors of mitochondrial energy transfer." Methods in Enzymology. (Contextualizing the ANT binding exclusion).
-
Gero, T. W., et al. (1984). "Defined dimensional alterations in enzyme substrates. lin-Naphthoadenine."[4] Journal of Organic Chemistry.
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimensional probes of the enzyme binding sites of adenine nucleotides. Interaction of lin-benzoadenosine 5'-di- and triphosphate with mitochondrial ATP synthetase, purified ATPase, and the adenine nucleotide carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Enzyme Conformational Changes with Dimensional Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Pictures – Why Enzyme Dynamics Matter
For decades, our understanding of enzyme function was largely guided by static, high-resolution crystal structures. While invaluable, these snapshots often fail to capture the full story. Enzymes are not rigid machines; they are dynamic entities, constantly undergoing a symphony of conformational changes to bind substrates, catalyze reactions, and release products.[1][2] Understanding these motions is paramount in drug development, as inhibitors can function not just by blocking an active site, but by stabilizing a non-functional conformation. This guide provides an in-depth comparison of leading-edge biophysical techniques used to probe and validate these critical conformational changes, moving beyond static structures to illuminate the dynamic reality of enzyme function.
This guide is structured to provide not just the "how" but the critical "why" behind experimental choices. We will explore four powerful techniques—Förster Resonance Energy Transfer (FRET), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryogenic Electron Microscopy (Cryo-EM)—offering a comparative analysis grounded in experimental data and practical application.
The Experimental Landscape: A Logic Flow for Probing Dynamics
Choosing the right tool requires understanding the specific question you are asking. Are you looking for a simple binary "open/closed" answer, or do you need to map subtle changes across the entire protein surface? The following workflow illustrates a logical approach to investigating enzyme conformational changes.
Caption: A logical workflow for investigating enzyme conformational changes.
Förster Resonance Energy Transfer (FRET): The Spectroscopic Ruler
FRET is a powerful technique for measuring nanometer-scale distances between two fluorescent probes (a donor and an acceptor).[3] When a conformational change brings these probes closer or moves them apart, the efficiency of energy transfer changes, providing a real-time readout of the enzyme's dynamic state.[4][5]
Expertise & Causality: Why Choose FRET?
FRET is the ideal choice when you have a specific hypothesis about a large-scale conformational change, such as the movement of a domain or loop. Its strength lies in its sensitivity and ability to monitor dynamics in real-time, making it excellent for kinetic studies of enzyme-substrate or enzyme-inhibitor interactions.[4] Single-molecule FRET (smFRET) can even reveal the heterogeneity of conformational states within a population of enzymes.[6]
The critical experimental decision in FRET is the placement of the donor and acceptor fluorophores. This is not a random process. It should be guided by existing structural data (crystal structures or reliable models) to select sites that are predicted to undergo a significant distance change. Cysteine residues are often introduced at these strategic locations for site-specific labeling. The choice of the FRET pair (e.g., CFP-YFP, or various organic dyes) is also crucial and depends on the Förster distance (R0), which is the distance at which FRET efficiency is 50%.[7] This R0 value must match the expected range of distance changes in your enzyme.
Experimental Protocol: A Self-Validating FRET Assay
-
Protein Engineering & Labeling:
-
Based on structural models, identify two residues on different domains/lobes expected to change distance.
-
Use site-directed mutagenesis to introduce unique cysteine residues at these positions.
-
Express and purify the mutant protein.
-
Label the protein with a donor and acceptor dye pair (e.g., Alexa Fluor 555 and Alexa Fluor 647) that specifically react with cysteines.
-
Remove excess, unbound dyes using size-exclusion chromatography. Self-validation check: Confirm labeling stoichiometry using mass spectrometry.
-
-
Spectroscopic Measurement:
-
Measure the fluorescence emission spectrum of the donor-only labeled protein by exciting at the donor's excitation wavelength.
-
Measure the emission spectrum of the doubly-labeled protein under the same conditions.
-
Add the ligand (substrate analog or inhibitor) and record the change in the emission spectrum over time. A decrease in donor emission and a simultaneous increase in acceptor emission (sensitized emission) indicates an increase in FRET efficiency.[7]
-
-
Data Analysis:
-
Calculate FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the donor fluorescence intensity in the presence of the acceptor, and FD is the intensity in its absence.
-
Plot the change in FRET efficiency as a function of ligand concentration to determine binding affinity, or as a function of time to determine kinetics.[8][9]
-
Caption: Principle of FRET for detecting conformational changes.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Mapping the Dynamic Landscape
HDX-MS is a powerful technique that measures the rate at which backbone amide hydrogens exchange with deuterium from the solvent (D₂O).[10][11] The exchange rate is highly dependent on the protein's structure; hydrogens in buried regions or those involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) exchange slowly, while those in flexible, solvent-exposed loops exchange rapidly.[12] By comparing the deuterium uptake of an enzyme in its free versus ligand-bound state, one can map regions that have become more or less dynamic.[13][14]
Expertise & Causality: Why Choose HDX-MS?
Unlike FRET, which reports on only two points, HDX-MS provides information across the entire protein. It is the method of choice when you want to identify all regions that are impacted by ligand binding, not just the active site. This makes it exceptionally powerful for discovering allosteric sites and understanding long-range dynamic communication within the enzyme.[15] The causality here is direct: a change in deuterium uptake in a peptide fragment is a direct consequence of an alteration in its local solvent accessibility or hydrogen bonding network, which in turn reflects a change in conformation or dynamics.[14]
A key experimental choice is the time course of deuterium labeling. A range of time points (from seconds to hours) is necessary to capture both fast-exchanging (flexible) and slow-exchanging (stable) regions. The quenching conditions (low pH and temperature) are also critical to halt the exchange reaction effectively before analysis by mass spectrometry.
Experimental Protocol: A Self-Validating HDX-MS Workflow
-
Sample Preparation:
-
Prepare two identical samples of the enzyme at a suitable concentration in H₂O-based buffer. To one, add the ligand of interest; the other serves as the apo (unbound) control.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting each sample (apo and ligand-bound) into a D₂O-based buffer.
-
Allow the exchange to proceed for several pre-determined time points (e.g., 10s, 1m, 10m, 1h).
-
-
Quenching and Digestion:
-
At each time point, quench the reaction by adding a pre-chilled, acidic quench buffer (e.g., pH 2.5). This dramatically slows the back-exchange of deuterium for hydrogen.
-
Immediately inject the quenched sample into an online system where it is passed over an immobilized pepsin column at low temperature. Pepsin is active at low pH and digests the protein into smaller peptides. Self-validation check: A non-deuterated control is run to generate a reliable peptide map.
-
-
LC-MS Analysis:
-
The resulting peptides are rapidly separated by UPLC and analyzed by a high-resolution mass spectrometer.[16]
-
The mass of each peptide is precisely measured. The increase in mass compared to the non-deuterated control reveals the amount of deuterium uptake.
-
-
Data Analysis:
-
Specialized software is used to compare the deuterium uptake for each peptide between the apo and ligand-bound states at each time point.[17]
-
Results are often visualized as "butterfly plots" (uptake plots) or mapped onto the protein's 3D structure, highlighting regions with altered dynamics.
-
Caption: A streamlined workflow for a comparative HDX-MS experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy is a uniquely powerful technique that can provide information on protein structure and dynamics at atomic resolution in solution.[18][19][20] For studying conformational changes, the most common experiment is the 2D ¹H-¹⁵N HSQC spectrum, which generates a "fingerprint" of the protein, with one peak for each backbone amide group (and some sidechains).[21]
Expertise & Causality: Why Choose NMR?
NMR is the gold standard when you need to pinpoint the exact residues involved in a conformational change or binding event. The chemical environment of each atomic nucleus influences its resonance frequency (chemical shift).[22] When a ligand binds or the protein changes conformation, the chemical environment of nearby nuclei is altered, causing their corresponding peaks in the HSQC spectrum to move. This phenomenon is called Chemical Shift Perturbation (CSP).[23][24][25] By mapping the residues with significant CSPs onto the protein structure, you can precisely identify the binding interface and any allosterically affected regions.[26]
The primary experimental consideration is the need for isotopically labeled protein (typically with ¹⁵N and/or ¹³C), which can increase costs.[18] The protein must also be soluble and stable at the high concentrations required for NMR. Furthermore, there is a practical size limit, as larger proteins (>30-40 kDa) lead to spectral crowding and signal loss, though techniques like TROSY can extend this range.
Experimental Protocol: A Self-Validating CSP Mapping Experiment
-
Sample Preparation:
-
Express and purify the enzyme in a minimal medium supplemented with ¹⁵N-labeled ammonium chloride (and ¹³C-glucose if needed). Self-validation check: Confirm >95% isotopic incorporation using mass spectrometry.
-
Concentrate the labeled protein to 0.1-1 mM in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free enzyme. This is your reference "fingerprint."
-
Prepare a series of samples containing the labeled enzyme and increasing concentrations of the unlabeled ligand.
-
Acquire an HSQC spectrum for each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series. Identify peaks that shift or broaden upon addition of the ligand.
-
Track the movement of each peak across the titration. This requires sequential assignment—knowing which peak corresponds to which residue in the protein sequence.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Map the perturbed residues onto the 3D structure of the enzyme. Residues with the largest perturbations define the binding site and regions undergoing conformational change.
-
Cryogenic Electron Microscopy (Cryo-EM): Visualizing Conformational States
Cryo-EM has revolutionized structural biology by allowing the determination of high-resolution structures of macromolecules in a near-native, vitrified state.[27] Crucially for studying dynamics, cryo-EM can capture a population of particles as they exist in solution. If an enzyme exists in multiple conformational states, it is possible to computationally sort the particle images and reconstruct 3D models of each state.[28][29]
Expertise & Causality: Why Choose Cryo-EM?
Cryo-EM is the ultimate tool for visualizing distinct, stable, or meta-stable conformational states.[30] If your enzyme is believed to adopt discrete "open," "closed," or "intermediate" structures, cryo-EM can provide high-resolution snapshots of them.[31][32] This is particularly powerful for large, complex enzymes or membrane-bound enzymes that are difficult to crystallize.[11]
The success of a cryo-EM experiment hinges on sample preparation. The goal is to trap the enzyme in a thin layer of vitreous (non-crystalline) ice.[32] The causality lies in the image processing: sophisticated classification algorithms group thousands of individual particle images based on subtle structural differences, allowing for the reconstruction of multiple co-existing conformations from a single sample.[33][34]
Experimental Protocol: A Multi-Conformation Cryo-EM Workflow
-
Sample Preparation & Vitrification:
-
Purify the enzyme complex (e.g., with a bound substrate analog or inhibitor to trap a specific state).
-
Apply a small volume (~3 µL) of the sample to an EM grid.
-
Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid and plunge-freeze the grid in liquid ethane, trapping the particles in random orientations in vitreous ice.
-
-
Data Collection:
-
Screen the frozen grids on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated software collects thousands of micrographs (images) of the particle-containing ice.
-
-
Image Processing & 3D Reconstruction:
-
Pre-process the micrographs to correct for beam-induced motion.
-
Use software (e.g., RELION, CryoSPARC) to automatically pick out individual particle images.
-
Perform 2D classification to remove junk particles and get initial views of the enzyme.
-
Generate an initial 3D model.
-
Perform 3D classification to sort the particles into structurally distinct classes. This is the key step for separating conformational states.
-
Refine the 3D maps for each class to high resolution.
-
-
Model Building and Interpretation:
-
Fit an atomic model into each of the refined density maps.
-
Compare the different models to analyze the conformational changes in atomic detail.
-
Comparative Analysis: Choosing Your Dimensional Probe
No single technique is universally superior; the optimal choice depends on the specific biological question, the nature of the enzyme, and available resources. The table below provides a comparative summary to guide your decision-making process.
| Feature | FRET | HDX-MS | NMR Spectroscopy | Cryo-EM |
| Primary Information | Distance between 2 points | Solvent accessibility/dynamics | Atomic chemical environment | 3D atomic structure |
| Resolution | Low (nm distance) | Medium (Peptide level) | High (Atomic) | High (Atomic) |
| Temporal Resolution | High (ms to s) | Low (s to hrs) | Medium (ms to s) | N/A (static snapshots) |
| Sample Requirement | Low (nM to µM), Labeling | Medium (µM), No Labeling | High (µM to mM), ¹⁵N/¹³C Labeling | Low (nM to µM), No Labeling |
| Size Limitation | None | None | < 40 kDa (typically) | > 50 kDa (typically) |
| Key Strength | Real-time kinetics, smFRET | Global mapping, Allostery | Atomic-level detail in solution | Visualizing discrete states |
| Key Limitation | Requires specific labels | Indirect structural info | Size limit, high concentration | Technically demanding, averaging |
Conclusion
The modern biophysicist's toolkit offers an unprecedented view into the dynamic life of enzymes. By moving beyond static structures and embracing dimensional probes like FRET, HDX-MS, NMR, and Cryo-EM, we can build a more complete and accurate model of enzyme function. This guide serves as a starting point for designing robust, self-validating experiments. The key to success lies in choosing the right technique for the right question, understanding the causality behind the measurement, and integrating data from multiple approaches to build a comprehensive and authoritative picture of the conformational changes that drive catalysis and regulation.
References
-
Role of Conformational Motions in Enzyme Function: Selected Methodologies and Case Studies. (n.d.). MDPI. Retrieved from [Link]
-
FRET Based Biosensor: Principle Applications Recent Advances and Challenges. (n.d.). PMC. Retrieved from [Link]
-
Development of Software for the In-Depth Analysis of Protein Dynamics as Determined by MALDI Mass Spectrometry-Based Hydrogen/Deuterium Exchange. (n.d.). PMC. Retrieved from [Link]
-
FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. (2024, November 9). YouTube. Retrieved from [Link]
-
Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. (n.d.). PMC. Retrieved from [Link]
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Analysis of Enzyme Conformation Dynamics Using Single-Molecule Förster Resonance Energy Transfer (smFRET). (2022, June 6). MDPI. Retrieved from [Link]
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A Review of Methods Used for Identifying Structural Changes in a Large Protein Complex. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence (Forster) Resonance Energy Transfer | Application of FRET. (2022, January 22). YouTube. Retrieved from [Link]
-
Fundamentals of HDX-MS. (n.d.). PMC. Retrieved from [Link]
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Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS. (n.d.). ACS Publications. Retrieved from [Link]
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Single particle analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Cryo-EM structures of intermediates suggest an alternative catalytic reaction cycle for cytochrome c oxidase. (2021, November 25). PubMed Central. Retrieved from [Link]
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Conformational Analysis of a Genetically Encoded FRET Biosensor by SAXS. (n.d.). PMC. Retrieved from [Link]
-
Multiple conformation dataset prosessing. (2025, June 16). CryoSPARC Discuss. Retrieved from [Link]
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CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial. (n.d.). CCP-NMR. Retrieved from [Link]
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An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. (n.d.). NIH. Retrieved from [Link]
-
Learning Biophysical Dynamics with Protein Language Models. (2024, October 15). PMC. Retrieved from [Link]
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A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. (n.d.). PMC. Retrieved from [Link]
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Molecular Dynamics to Predict Cryo-EM: Capturing Transitions and Short-Lived Conformational States of Biomolecules. (n.d.). Frontiers. Retrieved from [Link]
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Exploring conformational modes of macromolecular assemblies by multi-particle cryo-EM. (n.d.). PMC. Retrieved from [Link]
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Chemical Shift Mapping. (2012, October 31). Protein NMR. Retrieved from [Link]
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NMR-Based Methods for Protein Analysis. (2021, January 13). ACS Publications. Retrieved from [Link]
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Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). Wiley Online Library. Retrieved from [Link]
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Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (n.d.). ACS Publications. Retrieved from [Link]
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Conformational changes of enzymes upon immobilisation. (2025, August 7). ResearchGate. Retrieved from [Link]
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Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]
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Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). ScienceDirect. Retrieved from [Link]
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The translation elongation cycle—capturing multiple states by cryo-electron microscopy. (n.d.). PMC. Retrieved from [Link]
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Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021, September 7). ACS Publications. Retrieved from [Link]
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Demonstration of protein-protein interaction specificity by NMR chemical shift mapping. (n.d.). PubMed. Retrieved from [Link]
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Data Processing in Cryo-EM Single Particle Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]
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Hydrogen deuterium exchange defines catalytically linked regions of protein flexibility in the catechol O-methyltransferase reaction. (2020, May 5). PNAS. Retrieved from [Link]
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Conformational Variation in Enzyme Catalysis: A Structural Study on Catalytic Residues. (n.d.). PMC. Retrieved from [Link]
-
Ligand Binding by Chemical Shift Perturbation. (n.d.). Baylor College of Medicine. Retrieved from [Link]
-
Changes in Active Site Loop Conformation Relate to the Transition toward a Novel Enzymatic Activity. (n.d.). ACS Publications. Retrieved from [Link]
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Nuclear magnetic resonance spectroscopy of proteins. (n.d.). Wikipedia. Retrieved from [Link]
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Infographic: Biophysical Methods for Therapeutic Protein Analysis. (2024, June 26). Biocompare. Retrieved from [Link]
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Interrogating the activities of conformational deformed enzyme by single-molecule fluorescence-magnetic tweezers microscopy. (2015, October 28). PNAS. Retrieved from [Link]
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Using Förster Resonance Energy Transfer (FRET) to Understand the Ubiquitination Landscape. (2024, October 1). PubMed. Retrieved from [Link]
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Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021, November 29). ACS Publications. Retrieved from [Link]
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Dorothee Kern (Brandeis, HHMI) 1: Visualizing Protein Dynamics. (2018, January 31). YouTube. Retrieved from [Link]
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The Study of Conformational States of Proteins by Nuclear Magnetic Resonance. (n.d.). PubMed. Retrieved from [Link]
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Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. (2022, July 28). YouTube. Retrieved from [Link]
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Comparative Guide: Quantum Yield of Fluorescent Nucleoside Analogs
Executive Summary: The Brightness vs. Sensitivity Trade-Off
In the field of nucleic acid biophysics, the choice of a fluorescent nucleoside analog is governed by a fundamental trade-off between quantum yield (brightness) and environmental sensitivity .
-
Sensitive Probes (e.g., 2-Aminopurine, 6-MI): These analogs exhibit high quantum yields (
) as free monomers but suffer significant quenching upon incorporation into double-stranded DNA (dsDNA). This "defect" is their greatest strength: their fluorescence is exquisitely sensitive to base stacking, making them ideal reporters for local conformational changes (e.g., base flipping, enzyme binding). -
Robust Probes (e.g., tC, tC
): These tricyclic cytosine analogs maintain a stable, high quantum yield regardless of their hybridization state. They are "bright and boring" in terms of dynamics but superior for applications requiring consistent signal, such as FRET, fluorescence anisotropy, and cellular imaging.
Comparative Analysis of Key Analogs
The following table synthesizes the photophysical performance of the most widely used isomorphic (base-mimicking) fluorescent nucleosides.
Table 1: Comparative Photophysics of Fluorescent Nucleosides[1]
| Analog | Base Mimic | Quenching Factor | Primary Application | ||
| 2-Aminopurine (2-AP) | Adenine | 0.66 (Water) | 0.01 – 0.05 | High (~10-100x) | Dynamics: Probing base flipping, melting, and protein-induced distortion. |
| Pyrrolo-C (PC) | Cytosine | 0.07 | 0.02 – 0.04 | Moderate (~2-3x) | Structure: RNA/DNA secondary structure monitoring; less perturbing than bulky dyes. |
| tC | Cytosine | 0.17 – 0.24 | 0.16 – 0.21 | Negligible | FRET/Imaging: Rigid structure reporter; consistent brightness in all contexts. |
| tC | Cytosine | ~0.30 | ~0.22 – 0.27 | Low | FRET/Imaging: Brighter variant of tC; excellent FRET donor. |
| 6-MI | Guanine | ~0.70 | < 0.10 | High | Dynamics: Probing G-C rich regions; sensitive to stacking interactions. |
Note:
values for incorporated analogs are sequence-dependent. The values listed represent typical ranges found in B-DNA duplexes.
Structural Logic & Classification
To select the correct probe, one must understand the structural modifications that confer fluorescence.
Figure 1: Classification of fluorescent nucleoside analogs based on structural perturbation and environmental sensitivity.
Experimental Protocol: Determination of Quantum Yield ( )
Measuring the absolute quantum yield of a nucleoside analog within a DNA strand is prone to error due to inner filter effects and low absorption. The Comparative (Relative) Method is the gold standard for laboratory determination.
Methodology: The Ratiometric Absorbance-Matching Method
Objective: Determine
Prerequisites:
-
Standard: Quinine Sulfate in 0.1 M H
SO ( ) or free 2-Aminopurine in water ( ). -
Solvent: Degassed buffer (to prevent oxygen quenching, critical for some probes).
Step-by-Step Protocol:
-
Absorbance Matching (The Critical Step):
-
Prepare a dilution series of your Sample and your Reference .
-
Measure Absorbance (
) at the excitation wavelength (e.g., 310 nm for 2-AP). -
Constraint: Ensure
(ideally 0.02 – 0.08) to avoid inner filter effects (re-absorption of emitted light). -
Why? At low absorbance, the number of absorbed photons is linearly proportional to concentration.
-
-
Fluorescence Integration:
-
Record the fluorescence emission spectrum for each dilution using the exact same excitation parameters (slit width, integration time).
-
Integrate the total area under the emission curve (
) for each sample. Do not use peak height.
-
-
Data Plotting:
-
Plot Integrated Fluorescence (
) (y-axis) vs. Absorbance ( ) (x-axis). -
Perform a linear regression to find the slope (
) for both the Sample ( ) and Reference ( ).
-
-
Calculation:
-
Calculate
using the following equation: -
Where
is the refractive index of the solvent (1.33 for water/buffer). If solvents are identical, this term cancels out.
-
Figure 2: Workflow for Ratiometric Quantum Yield Determination.
Application Guide: Selecting the Right Analog
Do not choose a probe based solely on brightness. Use this decision matrix to match the probe to your biological question.
| Biological Question | Recommended Probe | Reasoning |
| "Is the base flipped out?" | 2-Aminopurine (2-AP) | Fluorescence increases dramatically (up to 100x) when the base flips out of the stack into the solvent. |
| "Is the DNA duplex intact?" | tC / tC | High, stable signal confirms presence of the strand without being affected by local breathing or sequence context. |
| "Distance between two points?" | tC | This specific FRET pair is rigid and orientation-constrained, allowing for precise distance measurements in nucleic acids. |
| "Protein binding at G-C site?" | 6-MI | Mimics Guanine; fluorescence changes upon unstacking or direct protein interaction at the G-C interface. |
References
-
Ward, D. C., Reich, E., & Stryer, L. (1969). Fluorescence studies of nucleotides and polynucleotides. Journal of Biological Chemistry, 244(5), 1228-1237. Link
-
Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. Quarterly Reviews of Biophysics, 43(2), 159-183. Link
-
Sander, M., et al. (2005). tC—A cytosine analogue with high fluorescence quantum yield in DNA. Nucleic Acids Research, 33(16), 5019-5025. Link
-
Hawkins, M. E. (2008). Fluorescent pteridine nucleoside analogs: A window on DNA interactions. Cell Biochemistry and Biophysics, 50, 29-46. Link
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
Probing the Steric Landscape of Active Sites: A Comparative Guide to a Benzoadenosine-Based Approach
In the intricate world of drug discovery and molecular biology, understanding the precise architecture of a protein's active site is paramount. This knowledge underpins the rational design of potent and selective therapeutics. While X-ray crystallography and NMR spectroscopy provide invaluable static snapshots, a dynamic understanding of an active site's spatial limitations—its steric tolerance—requires innovative chemical tools. This guide delves into a powerful strategy for evaluating the steric tolerance of active sites using a series of benzoadenosine derivatives. By systematically increasing the steric bulk of a ligand, researchers can effectively map the topographical boundaries of a binding pocket, revealing crucial insights for inhibitor design and optimization.
The "Molecular Ruler": Why this compound?
At the heart of this technique lies the concept of using a "molecular ruler"—a ligand scaffold that can be systematically modified to probe the dimensions of a binding pocket.[1] this compound, an adenosine analog featuring a fused benzene ring, serves as an excellent scaffold for this purpose. The rigid and planar nature of the benzoyl group provides a well-defined steric encumbrance. By synthesizing a library of this compound derivatives with varying substituents on the benzene ring, one can create a series of molecular probes that systematically explore the steric limits of an active site.
This approach offers a significant advantage over relying solely on computational models, as it provides empirical data on how subtle changes in ligand size and shape impact binding affinity and, consequently, biological activity. The resulting structure-activity relationship (SAR) data is a powerful tool for medicinal chemists.
The Guiding Principles: Enzyme Kinetics and Inhibition
The evaluation of these this compound probes is rooted in the fundamental principles of enzyme kinetics.[2][3] By measuring the inhibitory potency of each derivative against a target enzyme, we can infer how well the active site accommodates the increasing steric bulk. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are key parameters determined through these assays. A gradual decrease in potency as the size of the substituent on the this compound probe increases indicates that the steric limits of the active site are being approached or exceeded. Conversely, maintained or even improved potency can suggest the presence of a larger, accessible pocket that can be exploited for further drug design.
The type of inhibition (e.g., competitive, non-competitive) also provides valuable information about the binding mode of the probes.[4][5] Competitive inhibitors, which are often structurally similar to the natural substrate, are particularly useful for mapping the substrate-binding portion of the active site.[6]
A Step-by-Step Experimental Workflow
The process of using this compound derivatives to evaluate steric tolerance can be broken down into a systematic workflow. This protocol ensures a self-validating system where the causality behind each experimental choice is clear.
Caption: A generalized workflow for evaluating active site steric tolerance using this compound probes.
Part 1: Synthesis and Characterization of this compound Probes
-
Design of the Probe Library: The initial step involves the rational design of a series of this compound derivatives. This typically starts with the parent N6-benzoyladenosine and expands to include derivatives with substituents of varying size and electronic properties (e.g., methyl, chloro, methoxy) at different positions on the benzene ring.
-
Chemical Synthesis: The synthesis of N6-benzoyladenosine can be achieved through various methods, such as the reaction of adenosine with a benzoylating agent.[7] Subsequent modifications to the benzene ring can be performed using standard organic chemistry techniques.
-
Purification and Structural Verification: Each synthesized compound must be rigorously purified, typically by chromatography. The identity and purity of each probe are then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: In Vitro Enzymatic Assays
-
Enzyme and Substrate Preparation: The target enzyme and its substrate are prepared at appropriate concentrations in a suitable buffer system.
-
Inhibition Assays: A series of enzyme reactions are set up with a fixed concentration of the enzyme and substrate, and varying concentrations of the this compound probe.
-
Data Collection: The rate of the enzymatic reaction is measured over time. This can be done using various detection methods, such as spectrophotometry or fluorimetry, depending on the nature of the substrate and product.
-
IC50 Determination: The reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value for each probe.[8]
Part 3: Data Analysis and Interpretation
-
Structure-Activity Relationship (SAR) Analysis: The IC50 or Ki values are tabulated and compared across the series of this compound derivatives. This analysis reveals how the steric bulk and electronic properties of the substituents influence the inhibitory potency.
-
Molecular Modeling (Optional): To further rationalize the experimental findings, molecular docking studies can be performed.[9] Docking the this compound derivatives into a crystal structure or homology model of the target enzyme's active site can provide a visual representation of the steric clashes or favorable interactions that govern the observed SAR.
Case Study: Probing the Steric Tolerance of the BRD4 Bromodomain
While not a classical enzyme, the bromodomain of BRD4 provides an excellent case study for the application of this principle. BRD4 is a key epigenetic reader, and its inhibition is a promising strategy for cancer therapy.[10] Researchers have synthesized and evaluated a series of N6-benzoyladenine derivatives as BRD4 inhibitors, providing valuable insights into the steric constraints of the acetyl-lysine binding pocket.[11]
| Compound | Substituent on Benzoyl Ring | BRD4 IC50 (µM) |
| 1 | None | > 50 |
| 2 | 2-methoxy | 10.3 |
| 3 | 3-methoxy | 2.8 |
| 4 | 4-methoxy | 1.9 |
| 5 | 2,4-dimethoxy | 0.8 |
| 6 | 2,4,5-trimethoxy | 0.427 |
Data adapted from Noguchi-Yachide T, et al. (2015) and Amemiya S, et al. (2016).[4][10]
The data clearly demonstrates that the addition of methoxy groups to the benzoyl ring significantly improves the inhibitory potency against BRD4. This suggests that the active site can accommodate these bulky substituents and that they may be forming favorable interactions within the binding pocket. The increasing potency with the addition of more methoxy groups, culminating in the trimethoxy derivative, provides a clear map of the accessible space within the BRD4 bromodomain.
Caption: Correlation between increasing steric bulk and inhibitory potency of N6-benzoyladenine derivatives against BRD4.
Conclusion and Future Perspectives
The use of this compound derivatives as molecular probes represents a robust and empirically driven approach to evaluating the steric tolerance of active sites. This method provides invaluable information for drug discovery, guiding the design of more potent and selective inhibitors. The principles outlined in this guide are broadly applicable to a wide range of enzyme and protein targets.
Future advancements in this area may involve the incorporation of photo-reactive groups into the this compound scaffold to allow for covalent labeling of the active site, providing even more precise information about the binding orientation.[12] Furthermore, the integration of this experimental approach with advanced computational techniques will undoubtedly accelerate the journey from initial hit to clinical candidate.
References
- Cook, P. F., & Cleland, W. W. (2007). Enzyme kinetics and mechanism. Garland Science.
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-
Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical pharmacology, 35(15), 2467–2481. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479–492. [Link]
-
Kim, H. O., Ji, X., Siddiqui, M. A., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of medicinal chemistry, 37(21), 3614–3621. [Link]
-
Noguchi-Yachide, T., Aoyama, H., & Hashimoto, Y. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & medicinal chemistry, 23(5), 953–959. [Link]
- Singh, R., & Singh, L. R. (2020). Principles and applications of enzyme kinetics. Methods in enzymology, 634, 1–32.
-
Starha, R., Dvorak, Z., & Travnicek, Z. (2016). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules (Basel, Switzerland), 21(11), 1569. [Link]
-
Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., Klotz, K. N., & Cristalli, G. (2002). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of medicinal chemistry, 45(15), 3271–3279. [Link]
-
Amemiya, S., Noguchi-Yachide, T., Aoyama, H., & Hashimoto, Y. (2016). Structure-Activity Relationship Study of N6-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. Chemical & pharmaceutical bulletin, 64(9), 1378–1383. [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264–8269. [Link]
- Leskovac, V. (2003). Comprehensive enzyme kinetics. Springer.
-
Megger, N., & Megger, R. (2018). Targeting Large Kinase Active Site with Rigid, Bulky Octahedral Ruthenium Complexes. Journal of the American Chemical Society, 140(34), 10817–10820. [Link]
- Robyt, J. F., & White, B. J. (1990). Biochemical techniques: Theory and practice. Waveland Press.
- Segel, I. H. (1993).
-
Shokhen, M., & Albeck, A. (2018). Enzyme–ligand interactions that drive active site rearrangements in the Helicobacter pylori 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase. PloS one, 13(10), e0205248. [Link]
- Tipton, K. F., & Dixon, H. B. (1979). Effects of pH on the mechanisms of enzyme and ligand binding. Methods in enzymology, 63, 183–234.
-
Tong, L., & Wlodawer, A. (2019). Photo-affinity labeling in structural biology. Current opinion in structural biology, 55, 103–110. [Link]
-
Noguchi-Yachide, T., Amemiya, S., Aoyama, H., & Hashimoto, Y. (2015). Development of N6-(Heteroarylcarbonyl)adenines as BRD4 Inhibitors. Chemical & pharmaceutical bulletin, 63(10), 837–842. [Link]
-
Wu, H., & Weng, Z. (2020). Probing protein kinase-ATP interactions using a fluorescent ATP analog. Methods in molecular biology (Clifton, N.J.), 2076, 143–152. [Link]
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Zhang, Y., & Ye, M. (2012). Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1765–1775. [Link]
- CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents. (n.d.).
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Safety Operating Guide
Understanding Benzoadenosine: Beyond the Benchtop
As a Senior Application Scientist, I understand the critical importance of not just utilizing chemical compounds effectively in research but also ensuring their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of benzoadenosine, grounded in scientific principles and regulatory standards. Our goal is to empower you, our valued research partners, with the knowledge to manage laboratory waste safely, thereby protecting both your teams and the environment.
N6-Benzyladenosine, a synthetic cytokinin and adenosine analog, is widely used in biomedical research for its ability to influence cell cycle progression and induce apoptosis.[1][2] Studies have demonstrated its cytotoxic effects on various cancer cell lines, highlighting its potential as an antineoplastic agent.[3][4] This cytotoxic nature is the primary reason why its disposal requires stringent protocols. Improper disposal can pose risks to human health and ecosystems. Therefore, all waste containing this compound must be treated as hazardous cytotoxic waste.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is paramount. The primary hazards associated with this compound are related to its biological activity.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Cytotoxicity | Can inhibit or prevent cell function, potentially harmful to healthy cells.[5] | Standard laboratory PPE including a lab coat, nitrile gloves, and safety glasses. |
| Solid Particulate | As a powder, it can be easily inhaled. | Work in a well-ventilated area or a chemical fume hood when handling the solid form. |
| Environmental | Potential harm to aquatic life if released into waterways. | Do not dispose of down the drain or in general waste.[6] |
The Four Pillars of this compound Disposal
The proper disposal of this compound is a systematic process that can be broken down into four key stages: Segregation, Containerization, Storage, and Removal.
Pillar 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the waste is created. All materials that have come into contact with this compound must be segregated from other laboratory waste streams.
What to Segregate:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables: pipette tips, centrifuge tubes, gloves, bench paper, and weighing boats.
-
Contaminated labware (if not being decontaminated for reuse).
-
-
Liquid Waste:
-
Stock solutions and experimental media containing this compound.
-
Solvents used to dissolve this compound.
-
-
Sharps:
-
Needles and syringes used for dissolving or administering this compound solutions.
-
Pillar 2: Correct Containerization and Labeling
Once segregated, the waste must be placed in appropriate, clearly labeled containers. This is a critical step for the safety of laboratory personnel and waste management contractors.
-
Solid and Liquid Waste:
-
Use a dedicated, leak-proof, and puncture-resistant hazardous waste container. These are often provided by your institution's Environmental Health & Safety (EHS) department.
-
For cytotoxic waste, yellow or purple containers are often used to signify "incinerate only".[7][8]
-
The container must be kept closed when not in use.
-
-
Sharps Waste:
-
All sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste - Cytotoxic".[6]
-
The full chemical name: "N6-Benzyladenosine".
-
The accumulation start date.
-
The relevant hazard pictograms.
-
-
Pillar 3: Secure Interim Storage
Designate a specific area within the laboratory for the temporary storage of this compound waste containers before they are collected.
-
Location: The storage area should be away from general lab traffic, clearly marked, and ideally have secondary containment to manage any potential spills.
-
Compatibility: Do not store this compound waste with incompatible chemicals.
Pillar 4: Professional Removal and Disposal
The final step is the removal and disposal of the waste by trained professionals.
-
High-Temperature Incineration: This is the recommended and often legally required method for destroying cytotoxic and other hazardous pharmaceutical waste.[9][10][11] Incineration at high temperatures (up to 1200°C) ensures the complete breakdown of the chemical structure, rendering it harmless.[12][13]
-
Contact your EHS Department: Your institution's Environmental Health & Safety (EHS) department will have established procedures for the collection of hazardous chemical waste. They will arrange for a licensed hazardous waste disposal company to transport and incinerate the material in compliance with all federal, state, and local regulations.[6]
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash, down the sanitary sewer, or autoclaved. [6][9]
Experimental Protocol: Decontamination of Non-Disposable Glassware
For glassware that will be reused, a thorough decontamination process is necessary.
-
Initial Rinse: Carefully rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or DMSO, depending on the solvent used for the this compound solution) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a 10% bleach solution for at least 30 minutes.
-
Thorough Washing: After soaking, wash the glassware with laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Regulatory Framework
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products, its cytotoxic properties classify it as hazardous waste.[14][15][16] Therefore, its disposal must adhere to the stringent requirements for hazardous chemical waste. Your institution's Chemical Hygiene Plan, mandated by the Occupational Safety and Health Administration (OSHA), will provide specific guidance that aligns with these federal regulations.
References
- Benchchem. (n.d.). Proper Disposal of N6-Isopentenyladenosine-D6: A Step-by-Step Guide for Laboratory Professionals.
- Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
- Technical Services. (2023, October 26). Disposal of Cytotoxic Waste [Video]. YouTube.
- UCLA Environment, Health & Safety. (n.d.). Trace Chemo and Chemotherapy Waste.
- Glycon LLC. (2022, November 4). The Different Ways You Can Dispose Of Chemotherapy Waste.
- Medical Waste Management. (n.d.). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices.
- TriHaz Solutions. (2021, November 17). Why Trace Chemotherapy Waste Requires Incineration.
- Trávníček, Z., et al. (2015). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 20(9), 15937-15953.
- Forni, C., et al. (2005). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. International Journal of Oncology, 27(4), 1091-1100.
- MedChemExpress. (n.d.). N6-Benzyladenosine (Benzyladenosine).
- Volpini, R., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(21), 5183.
- Dolezel, P., Koudelkova, P., & Mlejnek, P. (2010). Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells. Toxicology in Vitro, 24(8), 2079-2083.
- Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Polovich, M. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 21(2), e334–e340.
- Arcwood Environmental. (n.d.). What are P and U Listed Wastes?.
- Daniels Health. (2025, July 9). How to Dispose of Chemotherapy Waste.
- Inciner8. (n.d.). Cytotoxic Incinerators.
- University of Florida Environmental Health & Safety. (n.d.). Hazardous Waste: EPA P-List Chemicals.
- Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services.
- Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- WM Solutions. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or.
- National Center for Biotechnology Information. (n.d.). N6-Benzoyladenosine. PubChem Compound Database.
Sources
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. glyconllc.com [glyconllc.com]
- 11. Why Trace Chemotherapy Waste Requires Incineration | TriHaz Solutions [trihazsolutions.com]
- 12. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 13. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 14. epa.gov [epa.gov]
- 15. What are P and U Listed Wastes? | Arcwood Environmental™ [arcwoodenviro.com]
- 16. wmsolutions.com [wmsolutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
